(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSWSPGFNAXPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947802 | |
| Record name | [(2,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
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Molecular Weight |
457.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-23-1 | |
| Record name | Phosphonium, [(2,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, (2,4-dichlorobenzyl)triphenyl-, chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2492-23-1 | |
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| Record name | 2492-23-1 | |
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| Record name | [(2,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
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| Record name | [(2,4-dichlorophenyl)methyl]triphenylphosphonium chloride | |
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(2,4-Dichlorobenzyl)triphenylphosphonium Chloride: A Technical Guide for Researchers
CAS Number: 2492-23-1
This technical guide provides an in-depth overview of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, a versatile phosphonium salt with significant applications in organic synthesis and various research fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, including experimental protocols and relevant data.
Core Compound Data
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by the presence of a 2,4-dichlorobenzyl group and three phenyl groups attached to a central phosphorus atom. This structure imparts unique reactivity, making it a valuable reagent in synthetic chemistry and a probe in biological studies.
| Property | Value | Reference(s) |
| CAS Number | 2492-23-1 | [1] |
| Molecular Formula | C₂₅H₂₀Cl₃P | [1] |
| Molecular Weight | 457.76 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 248-250 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents such as methanol and dichloromethane. | [1] |
Synthesis
The synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 2,4-dichlorobenzyl chloride.
Experimental Protocol: Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This protocol is a representative procedure for the synthesis of arylmethyltriphenylphosphonium halides.
Materials:
-
2,4-Dichlorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene under an inert atmosphere.
-
To this stirring solution, add 2,4-dichlorobenzyl chloride (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution as a white solid.
-
Allow the mixture to cool to room temperature, and then collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the purified (2,4-Dichlorobenzyl)triphenylphosphonium chloride under vacuum.
Expected Yield: High yields are typically reported for this type of reaction.
Applications in Organic Synthesis: The Wittig Reaction
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is primarily used as a precursor to a phosphorus ylide in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The phosphonium salt is deprotonated by a strong base to form the corresponding ylide, which then reacts with a carbonyl compound.
Experimental Protocol: Wittig Reaction using (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This protocol is a general procedure for a Wittig reaction and can be adapted for specific substrates.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
An appropriate aldehyde or ketone
-
A strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Generation:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend (2,4-Dichlorobenzyl)triphenylphosphonium chloride (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent in a separate flask.
-
Slowly add the solution of the carbonyl compound to the stirring ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Biological Applications
The triphenylphosphonium cation is known to accumulate in mitochondria due to the large mitochondrial membrane potential. This property has led to the development of mitochondria-targeted drugs and probes. While specific data for (2,4-Dichlorobenzyl)triphenylphosphonium chloride is limited, its triphenylphosphonium moiety suggests potential applications in mitochondrial research.
Mitochondrial Targeting and Potential Effects
The delocalized positive charge of the triphenylphosphonium cation allows it to cross the mitochondrial inner membrane and accumulate in the mitochondrial matrix. This targeting can be exploited to deliver therapeutic agents to the mitochondria or to probe mitochondrial function. It is important to note that triphenylphosphonium compounds themselves can have an impact on mitochondrial function, including the potential to decrease the mitochondrial membrane potential.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is a common method to assess changes in mitochondrial membrane potential. JC-1 is a fluorescent dye that exists as monomers (green fluorescence) at low mitochondrial membrane potential and forms aggregates (red fluorescence) at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells in culture
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride (or other test compound)
-
JC-1 dye solution
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a suitable plate (e.g., 96-well plate for plate reader analysis) and allow them to adhere overnight.
-
Treat the cells with various concentrations of (2,4-Dichlorobenzyl)triphenylphosphonium chloride for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP) and a vehicle control.
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 dye solution in cell culture medium according to the manufacturer's instructions (typically 15-30 minutes at 37 °C).
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity at both green (e.g., Ex/Em ~485/535 nm) and red (e.g., Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader or analyze the cell populations by flow cytometry.
-
Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio compared to the vehicle control indicates a loss of mitochondrial membrane potential.
Antimicrobial Activity
Phosphonium salts have been investigated for their antimicrobial properties. While comprehensive studies on (2,4-Dichlorobenzyl)triphenylphosphonium chloride are not widely available, this class of compounds has shown activity against a range of bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of (2,4-Dichlorobenzyl)triphenylphosphonium chloride in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for most bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm using a plate reader.
References
physical and chemical properties of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a crucial reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, a versatile method for the stereoselective synthesis of alkenes from aldehydes and ketones. This technical guide provides a comprehensive overview of the physical and chemical properties of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, detailed experimental protocols for its synthesis and its application in the Wittig reaction, and a discussion of its broader applications in various scientific fields.
Core Properties
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀Cl₃P | [1][2] |
| Molecular Weight | 457.76 g/mol | [1][3][4] |
| Melting Point | 248 - 250 °C | [1] |
| Boiling Point | 559 - 561 °C | [1] |
| Appearance | White to almost white powder/crystal | [1][5] |
| CAS Number | 2492-23-1 | [1][5][6] |
| Purity | ≥98% | [1][5] |
| Storage | Room Temperature, under inert atmosphere | [1][3] |
Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
The synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride is typically achieved through the quaternization of triphenylphosphine with 2,4-dichlorobenzyl chloride. This is a nucleophilic substitution reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Materials:
-
Triphenylphosphine (1.0 eq)
-
2,4-Dichlorobenzyl chloride (1.0 eq)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a clean, dry round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
-
To this stirring solution, add an equimolar amount of 2,4-dichlorobenzyl chloride.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours to overnight.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will often precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold toluene or another suitable non-polar solvent to remove any unreacted starting materials.
-
Dry the purified (2,4-Dichlorobenzyl)triphenylphosphonium chloride under vacuum to remove any residual solvent.
The Wittig Reaction: A Key Application
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is primarily utilized as a precursor to a phosphorus ylide (or phosphorane) in the Wittig reaction.[1] This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde or a ketone with the ylide.
The Wittig Reaction Mechanism
The mechanism of the Wittig reaction involves several key steps, starting with the formation of the phosphorus ylide.
Experimental Protocol for a Wittig Reaction
This protocol provides a general methodology for an olefination reaction using (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride (1.1 eq)
-
A strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)
-
An aldehyde or ketone (1.0 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Reaction vessel (e.g., a round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Ylide Generation:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend (2,4-Dichlorobenzyl)triphenylphosphonium chloride in an anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add one equivalent of a strong base. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for 30-60 minutes at the low temperature.
-
-
Reaction with Carbonyl Compound:
-
Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude alkene product by column chromatography on silica gel.
-
Other Applications
Beyond its central role in the Wittig reaction, (2,4-Dichlorobenzyl)triphenylphosphonium chloride and related phosphonium salts have found applications in other areas of scientific research:
-
Antimicrobial Research: This compound has demonstrated efficacy against various bacteria and fungi, making it a subject of interest in the development of new antimicrobial agents.[1]
-
Material Science: The unique properties of this phosphonium salt are being explored in the development of advanced materials with specific electrical or thermal characteristics.[1]
-
Biological Studies: Due to its ability to penetrate cell membranes, it is used as a tool to study cellular processes and membrane dynamics.[1]
Safety and Handling
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a versatile and valuable reagent in organic synthesis, primarily for its role in the Wittig reaction. Its straightforward synthesis and the reliability of the Wittig olefination make it an indispensable tool for chemists in academia and industry. The expanding applications of this compound in materials science and biological research underscore its continued importance in the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
A Comprehensive Technical Guide to (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This technical guide provides an in-depth overview of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, a versatile phosphonium salt with significant applications in organic synthesis and biomedical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by the presence of a 2,4-dichlorobenzyl group and three phenyl groups attached to a central phosphorus atom.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₀Cl₃P | [1][] |
| C₂₅H₂₀PCl₂⁺·Cl⁻ | [3] | |
| Molecular Weight | 457.77 g/mol | [1] |
| 457.7591 g/mol | [3] | |
| 457.76 g/mol | [][4][5] | |
| Appearance | White to almost white powder | [1] |
| Melting Point | 248 - 250 °C | [1] |
| Boiling Point | 559 - 561 °C | [1] |
| CAS Number | 2492-23-1 | [1][3][4] |
Applications in Scientific Research
This compound is a valuable reagent in various chemical and biological disciplines:
-
Organic Synthesis: It is widely utilized as a precursor in the Wittig reaction to synthesize alkenes.[1] The phosphonium ylide generated from this salt reacts with aldehydes and ketones to form a new carbon-carbon double bond.
-
Material Science: Its properties are being explored for the development of advanced materials with specific electrical and thermal characteristics.[1]
-
Antimicrobial Research: The compound has demonstrated efficacy against a range of bacteria and fungi, making it a candidate for the development of novel antimicrobial agents.[1]
-
Pharmaceutical Development and Biological Studies: As a phosphonium salt, it can penetrate cell membranes, enabling its use in studies of cellular processes and membrane dynamics.[1] This characteristic is particularly relevant for investigating mitochondrial function and for the targeted delivery of therapeutic agents.[1]
Experimental Protocol: Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
The following protocol is a representative method for the synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, based on the general synthesis of benzyltriphenylphosphonium salts.[6]
Materials:
-
2,4-Dichlorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene (or another suitable solvent like chloroform[6])
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Add 2,4-dichlorobenzyl chloride (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours.
-
After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified (2,4-Dichlorobenzyl)triphenylphosphonium chloride in a vacuum oven.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
References
Stability and Storage of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt with significant applications in organic synthesis, particularly as a precursor to Wittig reagents for the formation of carbon-carbon double bonds. Its effectiveness in these reactions is intrinsically linked to its stability and purity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,4-Dichlorobenzyl)triphenylphosphonium chloride, drawing upon available data for the compound and related phosphonium salts, as well as established principles of pharmaceutical stability testing.
Core Stability Profile
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is generally considered to be a stable crystalline solid under standard ambient conditions.[1] However, like many phosphonium salts, its long-term stability can be influenced by several environmental factors, primarily moisture, high temperatures, and exposure to light. The presence of the dichlorobenzyl group may also influence its reactivity and degradation pathways compared to simpler alkyl- or benzyltriphenylphosphonium salts.
General Storage Recommendations
To ensure the integrity and reactivity of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, the following storage conditions are recommended based on supplier safety data sheets (SDS) and general chemical handling practices:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (RT)[2] | Avoids thermal degradation. |
| Atmosphere | Dry, Inert (e.g., Argon)[3] | The compound is hygroscopic and sensitive to moisture.[1][4] |
| Container | Tightly sealed, opaque container | Protects from moisture and light.[4][5] |
| Incompatibilities | Strong oxidizing agents[5] | To prevent chemical reactions that could degrade the compound. |
Potential Degradation Pathways
While specific degradation kinetics for (2,4-Dichlorobenzyl)triphenylphosphonium chloride are not extensively published, the known chemistry of phosphonium salts suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.
Hydrolysis
The most common degradation pathway for phosphonium salts is hydrolysis, which can occur in the presence of water or hydroxide ions.[6][7] The reaction typically proceeds via a pentacovalent phosphorane intermediate, leading to the formation of triphenylphosphine oxide and a hydrocarbon.[7] For (2,4-Dichlorobenzyl)triphenylphosphonium chloride, this would result in the formation of triphenylphosphine oxide and 2,4-dichlorotoluene. The rate of hydrolysis can be influenced by the pH and the polarity of the medium.[6][8]
Thermal Degradation
At elevated temperatures, phosphonium salts can undergo thermal decomposition.[2] The specific decomposition products can vary depending on the structure of the salt and the conditions. For benzyl-substituted phosphonium salts, thermal decomposition can lead to the formation of triphenylphosphine and the corresponding benzyl halide, or other rearrangement products.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of organic molecules. While specific photostability data for this compound is scarce, it is a common practice to protect phosphonium salts from light to prevent potential degradation.[5] Photodegradation pathways can be complex and may involve radical mechanisms or rearrangements.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, a forced degradation study is recommended. Such studies are standard in the pharmaceutical industry to identify potential degradation products and to develop stability-indicating analytical methods.[1][9]
Forced Degradation Study Protocol
The following is a generalized protocol for a forced degradation study, which should be adapted based on preliminary stability data.
Objective: To identify the potential degradation products of (2,4-Dichlorobenzyl)triphenylphosphonium chloride under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (for temperature, humidity, and photostability testing)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (2,4-Dichlorobenzyl)triphenylphosphonium chloride in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, reflux a solution of the compound.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A mass spectrometer (LC-MS) can be used for the identification of degradation products.
-
-
Development of a Stability-Indicating Method:
-
The chromatographic method should be able to separate the parent compound from all significant degradation products.
-
Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
-
Summary and Conclusion
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a stable compound when stored under appropriate conditions. The primary stability concerns are exposure to moisture, high temperatures, and light. For researchers and drug development professionals, it is imperative to handle and store this reagent under dry, inert conditions and to protect it from heat and light to maintain its integrity.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Benzyltriphenylphosphonium chloride | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmasm.com [pharmasm.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. DSpace [cora.ucc.ie]
- 8. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. biopharminternational.com [biopharminternational.com]
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride solubility in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, with a focus on its solubility in common organic solvents, its synthesis, and its primary application in organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also offers general experimental protocols and qualitative assessments based on the compound's chemical properties and data from analogous compounds.
Core Topic: Solubility of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is an ionic compound. This salt-like character suggests that its solubility is largely governed by the polarity of the solvent. Generally, it is expected to be more soluble in polar organic solvents. This is supported by information available for analogous compounds, such as benzyltriphenylphosphonium chloride, which is reported to be soluble in water and alcohol, and insoluble in acetone.[1] The presence of the lipophilic triphenylphosphonium cation and the dichlorobenzyl group may impart some solubility in less polar solvents like dichloromethane, particularly when used in reactions like the Wittig reaction.
Expected Qualitative Solubility Profile:
| Solvent Class | Common Examples | Expected Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol | High | The polar O-H bond can effectively solvate the phosphonium cation and chloride anion. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate ions, though generally less effectively than protic solvents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | While less polar than protic solvents, they can dissolve many organic salts used in synthesis. DCM is a common solvent for Wittig reactions involving similar salts.[2][3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | THF is often used in Wittig reactions, suggesting some solubility, but diethyl ether is generally a poor solvent for salts. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | These nonpolar solvents are generally poor at solvating ionic compounds. |
| Alkanes | Hexane, Pentane | Very Low / Insoluble | These are nonpolar solvents and are not expected to dissolve ionic salts. |
Experimental Protocols
General Protocol for Determining Solubility
In the absence of specific literature data, the following general protocol can be used to determine the solubility of (2,4-Dichlorobenzyl)triphenylphosphonium chloride in a solvent of interest.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish or rotary evaporator
Procedure:
-
Add a measured volume of the chosen solvent to a vial.
-
Gradually add small, accurately weighed amounts of (2,4-Dichlorobenzyl)triphenylphosphonium chloride to the solvent.
-
After each addition, securely cap the vial and agitate it at a constant temperature until the solid is fully dissolved.
-
Continue adding the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains).
-
Equilibrate the saturated solution by agitating it at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully separate the saturated solution from the excess solid by filtration.
-
Accurately measure a specific volume of the clear, saturated solution.
-
Remove the solvent from the measured volume of the solution (e.g., by evaporation in a pre-weighed evaporating dish or using a rotary evaporator).
-
Weigh the remaining solid residue.
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).
Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Phosphonium salts are typically synthesized via the reaction of a phosphine with an alkyl halide. The following represents a general procedure for the synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Reactants:
-
Triphenylphosphine (PPh₃)
-
2,4-Dichlorobenzyl chloride
-
A suitable solvent (e.g., toluene or chloroform)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in the chosen solvent.
-
Add 2,4-dichlorobenzyl chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.[4]
-
The product, being a salt, will often precipitate from the non-polar solvent upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Experimental Workflow: The Wittig Reaction
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a key reagent in the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes or ketones.
General Procedure:
-
Ylide Formation: The phosphonium salt is deprotonated by a base to form a phosphorus ylide. Common bases include sodium hydroxide, n-butyllithium, or sodium methoxide.[3][5] The reaction is typically carried out in a suitable organic solvent like dichloromethane or dimethylformamide.[3][6]
-
Reaction with Carbonyl: The aldehyde or ketone is added to the solution containing the ylide. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.
-
Betaine Formation and Cyclization: This initial attack forms a betaine intermediate, which then cyclizes to form a four-membered ring intermediate called an oxaphosphetane.
-
Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.
-
Workup and Purification: The reaction mixture is typically worked up by extraction to separate the alkene product from the triphenylphosphine oxide and other reaction components. The product is then purified, often by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthesis of the phosphonium salt and the general workflow of the Wittig reaction.
Caption: Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride.
Caption: General Experimental Workflow of the Wittig Reaction.
References
- 1. Benzyltriphenylphosphonium chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. odinity.com [odinity.com]
- 6. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Mechanism of Action of Phosphonium Salts in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. This unique structure imparts them with a range of biological activities, making them a subject of intense research in medicinal chemistry and drug development.[1][2] Their applications are diverse, ranging from antimicrobial agents to potent and selective anticancer drugs.[2][3][4] A key feature of many biologically active phosphonium salts is their lipophilic cationic nature, which governs their interaction with cell membranes and organelles, particularly mitochondria.[4][5] This guide provides a comprehensive overview of the mechanisms of action of phosphonium salts in biological systems, with a focus on their antimicrobial and anticancer properties. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the key pathways and workflows.
Antimicrobial Mechanism of Action
The primary mechanism of antimicrobial action for phosphonium salts is the disruption of the bacterial cell membrane.[6] This process is initiated by the electrostatic interaction between the positively charged phosphonium headgroup and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6]
Following this initial adsorption, the lipophilic alkyl chains of the phosphonium salt penetrate the hydrophobic core of the cytoplasmic membrane.[1][6] This insertion disrupts the phospholipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[2][6]
Gram-positive bacteria are generally more susceptible to phosphonium salts than Gram-negative bacteria.[5][6] This is attributed to the structural differences in their cell envelopes. The outer membrane of Gram-negative bacteria, composed of a phospholipid bilayer, acts as an additional barrier, hindering the penetration of the phosphonium salts.[6] In contrast, the loosely packed peptidoglycan cell wall of Gram-positive bacteria is more easily traversed.[6]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of phosphonium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Staphylococcus aureus (MRSA) | 3.9 | [1] |
| Tri-tert-butyl(n-tridecyl)phosphonium bromide | Staphylococcus aureus (MRSA) | 3.9 | [1] |
| (1,4-DBTPP)Br2 | Staphylococcus aureus (MRSA) | 4 | [7] |
| Alkyl triphenyl phosphonium (C10) | Staphylococcus aureus | 1 | [5] (as 1 µM) |
| Alkyl triphenyl phosphonium (C12) | Staphylococcus aureus | 1 | [5] (as 1 µM) |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa cells (for comparison) | < 5 µM | [8] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the phosphonium salt in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted antimicrobial agent.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Anticancer Mechanism of Action
The anticancer activity of phosphonium salts is primarily attributed to their ability to selectively target and accumulate within the mitochondria of cancer cells.[3][4][10] This selectivity arises from the difference in membrane potentials between cancerous and non-cancerous cells. Cancer cells typically exhibit a significantly higher mitochondrial membrane potential (ΔΨm) compared to normal cells.[10][11]
The lipophilic and cationic nature of phosphonium salts, particularly triphenylphosphonium (TPP) derivatives, allows them to passively cross the plasma and mitochondrial membranes.[3][10] Driven by the large negative ΔΨm, they accumulate in the mitochondrial matrix at concentrations several hundred-fold higher than in the cytoplasm.[12]
This high concentration of phosphonium salts within the mitochondria leads to several cytotoxic effects:
-
Disruption of Mitochondrial Function: The accumulation of cations in the matrix can disrupt the mitochondrial membrane potential, uncouple oxidative phosphorylation, and inhibit the respiratory chain, particularly Complex I.[4][13] This impairs ATP production.[13]
-
Induction of Oxidative Stress: By interfering with the electron transport chain, phosphonium salts can lead to the generation of reactive oxygen species (ROS).[13][14]
-
Initiation of Apoptosis: The combination of mitochondrial dysfunction and increased ROS levels can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[14]
Quantitative Data: Cytotoxic Activity
The cytotoxic (anticancer) activity of phosphonium salts is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | ~5 | 24 | [8] |
| Triphenyl(methyl)phosphonium iodide | K562 | 10 ± 0.5 | 48 | [8] |
| Triphenyl(ethyl)phosphonium iodide | K562 | 6 ± 0.3 | 48 | [8] |
| MUTP | MCF-7 | ~10 | 48 | [10] (estimated from graph) |
| MUTP | HeLa | ~15 | 48 | [10] (estimated from graph) |
*MUTP: (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
-
Cell Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the phosphonium salt and perform serial dilutions in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle-treated controls (e.g., DMSO in medium) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental and Logical Workflows
Visualizing the workflow for screening and characterizing phosphonium salts can aid in experimental design and planning.
Synthesis of Phosphonium Salts
General Synthetic Protocol: Alkylation of Triphenylphosphine
A common and straightforward method for synthesizing alkyltriphenylphosphonium salts is through the Sₙ2 reaction of triphenylphosphine with an alkyl halide.[15]
-
Reagents and Setup:
-
Alkyl halide (e.g., 1-bromododecane)
-
Triphenylphosphine (1 equivalent)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Dissolve the triphenylphosphine and the alkyl halide in the anhydrous solvent in the round-bottom flask.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt product, which is typically a white solid, will often precipitate out of the non-polar solvent.
-
If precipitation does not occur, the solvent can be partially removed under reduced pressure, or a non-polar solvent like diethyl ether can be added to induce precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified phosphonium salt under vacuum. The product can be characterized by NMR spectroscopy and mass spectrometry.
-
Conclusion and Future Perspectives
Phosphonium salts represent a versatile class of molecules with significant potential in the development of new therapeutics. Their mechanisms of action, centered on membrane disruption for antimicrobial effects and mitochondrial targeting for anticancer activity, offer avenues for rational drug design. The positive charge and lipophilicity are key determinants of their biological activity, and structure-activity relationship studies continue to refine these properties to enhance efficacy and selectivity.[3][5]
Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing the therapeutic index by designing compounds that are highly active against target cells (bacteria or cancer) while exhibiting minimal toxicity to host cells.[1]
-
Overcoming Resistance: Investigating the potential for phosphonium salts to overcome existing drug resistance mechanisms in both bacteria and cancer.[2][14]
-
Targeted Delivery: Utilizing the triphenylphosphonium moiety as a vector to deliver other bioactive molecules specifically to the mitochondria, thereby creating novel combination therapies.[12][13][16]
The continued exploration of the chemical space of phosphonium salts, coupled with a deeper understanding of their interactions with biological systems, promises to yield a new generation of effective therapeutic agents.
References
- 1. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Establishing Phosphonium Salt Structure-activity Relationships - Resospace ! [resospace.nz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Antibacterial Quaternary Phosphorus Salts Promote Methicillin-Resistant Staphylococcus aureus-Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphonium salts exhibiting selective anti-carcinoma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
Triphenylphosphonium Salts: A Comprehensive Technical Guide for Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphonium (TPP) salts are a versatile and indispensable class of reagents in modern organic chemistry. Characterized by a tetrahedral phosphorus atom bonded to three phenyl groups and one variable organic substituent, these salts serve as precursors to a wide array of reactive intermediates and catalysts. Their utility spans from classic olefination reactions to sophisticated applications in phase-transfer catalysis, organocatalysis, and targeted drug delivery. This technical guide provides an in-depth review of the synthesis, mechanisms, and applications of triphenylphosphonium salts, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.
Synthesis of Triphenylphosphonium Salts
The preparation of triphenylphosphonium salts is typically a straightforward process, most commonly achieved through the quaternization of triphenylphosphine with an alkyl halide.[1] This SN2 reaction is efficient for primary and some secondary alkyl halides and can be conducted under neat conditions or in various polar and nonpolar solvents.[1][2]
More recent advancements have focused on developing more environmentally friendly and versatile methods. One such notable method involves the one-step synthesis from (het)arylmethyl alcohols using trimethylsilyl bromide (TMSBr) and triphenylphosphine.[3][4] This approach circumvents the need for pre-functionalized and often hazardous halogenating agents.[3] Two main protocols have been developed: a direct mixing method for acid-sensitive substrates and a sequential addition method for alcohols with electron-neutral or electron-withdrawing groups, both providing high yields.[3][4]
Quantitative Data on Synthesis
The following table summarizes the yields of various substituted benzyltriphenylphosphonium bromides synthesized from the corresponding benzyl alcohols, TMSBr, and PPh3.
| Benzyl Alcohol Derivative | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | Direct Mixing | 80 | 4-24 | 92 | [5] |
| 4-Methylbenzyl alcohol | Sequential Addition | 80 | 4-8 | 95 | [5] |
| 4-Nitrobenzyl alcohol | Sequential Addition | 80 | 4-8 | 96 | [5] |
| Salicyl alcohol (acid-sensitive) | Direct Mixing | 80 | 4-24 | 85 | [5] |
Experimental Protocols for Synthesis
Protocol 1: General Synthesis from an Alkyl Halide [1]
-
Reagents & Setup:
-
Alkyl halide (1.0 eq)
-
Triphenylphosphine (1.0 eq)
-
Toluene or acetonitrile as solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve the alkyl halide and triphenylphosphine in the chosen solvent in the round-bottom flask.
-
Heat the mixture to reflux and stir for the appropriate time (typically 24-48 hours, monitor by TLC or 31P NMR).
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the purified triphenylphosphonium salt under vacuum.
-
Protocol 2: One-Step Synthesis from a Benzyl Alcohol (Sequential Addition Method) [3]
-
Reagents & Setup:
-
Benzyl alcohol (1.0 eq)
-
Trimethylsilyl bromide (TMSBr) (1.1 eq)
-
Triphenylphosphine (PPh3) (1.1 eq)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
-
Procedure:
-
Dissolve the benzyl alcohol in anhydrous 1,4-dioxane in the Schlenk flask.
-
Cool the solution to 0 °C.
-
Slowly add TMSBr dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Add triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Cool the mixture to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the precipitate by filtration, wash with cold 1,4-dioxane and then diethyl ether.
-
Dry the product under vacuum.
-
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent).[2] The ylide is generated in situ by the deprotonation of a triphenylphosphonium salt with a strong base. This reaction is highly valued for its reliability and the high degree of control over the position of the newly formed double bond.[2]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[6]
-
Non-stabilized ylides (with alkyl or aryl substituents) are more reactive and typically lead to (Z)-alkenes.[6][7]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive and generally favor the formation of (E)-alkenes.[6][7]
Mechanism of the Wittig Reaction
The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for lithium-salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[2] This intermediate then decomposes to yield the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[7]
Quantitative Data on the Wittig Reaction
The following table presents the yields and stereoselectivity for the Wittig reaction between various substituted benzaldehydes and benzylidenephosphoranes.
| Aldehyde | Ylide Substituent | Base | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Phenyl | NaHMDS | >90 | 47:53 | [8] |
| Benzaldehyde | Phenyl | n-BuLi | >90 | 68:32 | [8] |
| 4-Nitrobenzaldehyde | -CO2Me | NaHCO3 | 46.5 | 95.5:4.5 | |
| Anisaldehyde | -CO2Me | NaHCO3 | 55.8 | 93.1:6.9 | |
| Benzaldehyde | -CN | NaHCO3 | 56.9 | 58.8:41.2 |
Experimental Protocol for the Wittig Reaction
Protocol 3: Synthesis of an Alkene via the Wittig Reaction
-
Reagents & Setup:
-
Triphenylphosphonium salt (1.1 eq)
-
Anhydrous THF or diethyl ether
-
Strong base (e.g., n-butyllithium or sodium hydride) (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar).
-
-
Procedure:
-
Ylide Generation:
-
Suspend the phosphonium salt in the anhydrous solvent in the reaction flask.
-
Cool the suspension to 0 °C (or -78 °C for some bases).
-
Slowly add the strong base. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at 0 °C or room temperature for 1-2 hours.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution to 0 °C or -78 °C.
-
Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be removed by crystallization from a non-polar solvent or by column chromatography.
-
-
Triphenylphosphonium Salts as Phase-Transfer Catalysts
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[9] Triphenylphosphonium salts are highly effective phase-transfer catalysts due to their thermal and chemical stability, which often surpasses that of their quaternary ammonium counterparts.[10] The lipophilic nature of the triphenylphosphonium cation allows it to form an ion pair with an anion from the aqueous phase and transport it into the organic phase where it can react with the organic substrate.[11]
Mechanism of Phase-Transfer Catalysis
The catalytic cycle of a triphenylphosphonium salt in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) is depicted below.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 4. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. dalalinstitute.com [dalalinstitute.com]
Crystal Structure Analysis of (2,4-Dichlorobenzyl)triphenylphosphonium Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of (2,4-Dichlorobenzyl)triphenylphosphonium complexes. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the structural and chemical properties of these compounds. (2,4-Dichlorobenzyl)triphenylphosphonium chloride is a versatile quaternary phosphonium salt utilized in organic synthesis and medicinal chemistry.[1] It serves as a reagent for introducing phosphonium groups and is noted for its applications in antimicrobial research and pharmaceutical development.[1]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of two (2,4-Dichlorobenzyl)triphenylphosphonium metal complexes.[2]
Table 1: Crystallographic Data for [(2,4-Dichlorobenzyl)triphenylphosphonium] tetrachloridomanganese(II) [2]
| Parameter | Value |
| Chemical Formula | [C₂₅H₂₀Cl₂P]₂[MnCl₄] |
| Formula Weight | Not Provided |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a (Å) | 19.2119(2) |
| b (Å) | 18.6383(2) |
| c (Å) | 27.3205(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 9782.85(18) |
| Z | 8 |
| Temperature (K) | 301 |
| Rgt(F) | 0.0537 |
| wRref(F²) | 0.1478 |
Table 2: Crystallographic Data for [(2,4-Dichlorobenzyl)triphenylphosphonium] trichloridocopper(II) [2]
| Parameter | Value |
| Chemical Formula | [C₂₅H₂₀Cl₂P][CuCl₃] |
| Formula Weight | Not Provided |
| Crystal System | Monoclinic |
| Space Group | I2/a (No. 15) |
| a (Å) | 16.8258(3) |
| b (Å) | 11.0938(2) |
| c (Å) | 28.8065(4) |
| α (°) | 90 |
| β (°) | 106.359(2) |
| γ (°) | 90 |
| Volume (ų) | 5159.39(16) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Rgt(F) | 0.0418 |
| wRref(F²) | 0.1161 |
Experimental Protocols
The methodologies for the synthesis and crystal structure determination are crucial for reproducibility and further research.
Synthesis and Crystallization
The synthesis of the metal complexes involves the reaction of (2,4-Dichlorobenzyl)triphenylphosphonium chloride with the corresponding metal salt in a suitable solvent.[2]
Protocol for [(2,4-Dichlorobenzyl)triphenylphosphonium] tetrachloridomanganese(II):
-
Dissolve (2,4-Dichlorobenzyl)triphenylphosphonium chloride (1 mmol) and Manganese(II) chloride (0.5 mmol) in 10 mL of methanol to form a clear solution.[2]
-
Allow the mixture to stand at room temperature.[2]
-
Green crystals of the complex will form after two days.[2]
A similar procedure is expected for the synthesis of the trichloridocopper(II) complex, by substituting Manganese(II) chloride with a suitable Copper(II) salt.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[3]
General Protocol:
-
A suitable single crystal of the compound is selected and mounted on a goniometer.
-
The crystal is then placed in a diffractometer, and X-ray data is collected. For the tetrachloridomanganese(II) complex, a Rigaku diffractometer was used.[2]
-
The collected diffraction data is then processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the complexes.
References
The Core Reactivity of Phosphonium Ylides: A Technical Guide for Synthetic Chemists
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure, classification, and reactivity of phosphonium ylides, central reagents in organic synthesis. Famed for their role in the Wittig reaction, these organophosphorus compounds offer a powerful and precise method for the formation of carbon-carbon double bonds, a critical transformation in the synthesis of fine chemicals, complex natural products, and active pharmaceutical ingredients. This document outlines the mechanistic principles governing their reactivity, presents quantitative data on stereochemical outcomes, details experimental protocols, and illustrates key concepts through logical diagrams.
Core Concepts: Structure and Reactivity
Phosphonium ylides, also known as Wittig reagents, are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom directly attached to a positively charged phosphorus atom.[1][2] This unique electronic arrangement is stabilized by resonance, with two principal contributing forms: the ylide form (with charge separation) and the ylene form (with a phosphorus-carbon double bond). Modern experimental and theoretical studies suggest the zwitterionic ylide structure is the major contributor to the ground state.[3]
The reactivity and stability of a phosphonium ylide are critically influenced by the substituents on the carbanionic carbon. This leads to a fundamental classification that dictates their synthetic behavior:
-
Non-stabilized Ylides: These ylides have alkyl or aryl groups attached to the negatively charged carbon. These groups do not offer significant resonance stabilization. Consequently, non-stabilized ylides are highly reactive, less stable, and must often be generated in situ and used under inert conditions. They typically react rapidly with aldehydes and ketones.[3][4]
-
Stabilized Ylides: When the carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester, ketone, or cyano group, the negative charge is delocalized through resonance. This additional stabilization makes the ylide less reactive and often stable enough to be isolated, stored, and handled in air.[4][5] These ylides react readily with aldehydes but may fail to react with sterically hindered or less reactive ketones.[1][5]
The Wittig Reaction: Mechanism and Stereoselectivity
The Wittig reaction is the cornerstone of phosphonium ylide chemistry, enabling the conversion of an aldehyde or ketone into an alkene.[4][6] The strong, stable phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this transformation.[4]
The mechanism proceeds via the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. Under lithium-salt-free conditions, this is now widely understood to occur via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[1][3] This intermediate then undergoes a syn-cycloreversion to yield the alkene and triphenylphosphine oxide.[3]
The stereochemical outcome of the Wittig reaction is a predictable function of the ylide's stability:
-
Non-stabilized ylides react irreversibly and rapidly, proceeding through a puckered, early transition state that minimizes steric interactions. This kinetic control leads predominantly to the formation of the cis or (Z)-alkene.[1][4][6]
-
Stabilized ylides react more slowly, and the initial cycloaddition step is often reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which minimizes steric hindrance. Consequently, stabilized ylides overwhelmingly yield the trans or (E)-alkene.[1][4][7]
Data Presentation: Stereoselectivity of Phosphonium Ylides
The following table summarizes the typical stereochemical outcomes for the Wittig reaction based on ylide type and carbonyl partner. The E/Z ratio is a critical parameter in synthetic planning.
| Ylide Type | Ylide Structure (Ph₃P=CHR) | Carbonyl Reactant | Predominant Product | Typical E:Z Ratio |
| Non-stabilized | R = Alkyl (e.g., -CH₃, -CH₂CH₃) | Aliphatic Aldehyde | (Z)-Alkene | >95:5 (Z:E) |
| Non-stabilized | R = Alkyl (e.g., -CH₃, -CH₂CH₃) | Aromatic Aldehyde | (Z)-Alkene | ~90:10 (Z:E) |
| Semi-stabilized | R = Aryl (e.g., -Ph) | Aldehyde | Mixture | Poor Selectivity |
| Stabilized | R = EWG (e.g., -CO₂Et, -CN) | Aliphatic Aldehyde | (E)-Alkene | >95:5 (E:Z) |
| Stabilized | R = EWG (e.g., -CO₂Et, -CN) | Aromatic Aldehyde | (E)-Alkene | >98:2 (E:Z) |
Experimental Protocols
Precise experimental execution is critical for success in Wittig olefination. The following sections provide detailed methodologies for the preparation and use of both stabilized and non-stabilized ylides.
Synthesis of a Stabilized Ylide: (Carbethoxymethylene)triphenylphosphorane
This protocol describes the preparation of a common, commercially available stabilized ylide from its corresponding phosphonium salt.
Materials:
-
Triphenylphosphine (1.0 mol)
-
Ethyl bromoacetate (1.0 mol)
-
Toluene (Anhydrous)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Deionized Water
Procedure:
-
Phosphonium Salt Formation: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in toluene.
-
Add ethyl bromoacetate dropwise to the stirring solution at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the salt by vacuum filtration. Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.
-
Dry the salt (ethyl(triphenyl)phosphonio)acetate bromide) under vacuum.
-
Ylide Formation: Suspend the dried phosphonium salt in deionized water.
-
While stirring vigorously, add 10% NaOH solution dropwise until the solution becomes strongly alkaline (pH > 12).
-
The white, crystalline ylide will precipitate from the solution. Continue stirring for 30 minutes to ensure complete deprotonation.
-
Collect the solid ylide by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum at 50-60°C.[8] The resulting (carbethoxymethylene)triphenylphosphorane can be stored for extended periods.[8]
In Situ Generation and Reaction of a Non-Stabilized Ylide
This protocol describes the in situ generation of methylenetriphenylphosphorane (Ph₃P=CH₂) and its immediate reaction with an aldehyde under anhydrous, inert conditions.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.0 mmol)
-
Aldehyde (1.0 mmol) in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide to a dry, two-necked round-bottomed flask equipped with a magnetic stirrer and a rubber septum.
-
Add anhydrous THF via syringe and stir to create a suspension.
-
Ylide Generation: Cool the flask to 0°C in an ice-water bath.
-
Slowly add n-butyllithium dropwise via syringe.[9] A deep red or orange color indicates the formation of the ylide.[9] Stir the mixture at 0°C for 30-60 minutes.
-
Wittig Reaction: While maintaining the inert atmosphere and 0°C temperature, add the solution of the aldehyde in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the aldehyde. The characteristic color of the ylide will fade as it reacts.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkene product.
-
Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is typically purified by flash column chromatography.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz DOT language provide clear visual representations of the chemical processes described.
Workflow for Phosphonium Ylide Synthesis
Caption: General workflow for the two-step synthesis of a phosphonium ylide.
The Wittig Reaction Mechanism
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
Logic of Stereochemical Control
Caption: Relationship between ylide stability and reaction outcome.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to (2,4-Dichlorobenzyl)triphenylphosphonium Chloride: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and methodological information for (2,4-Dichlorobenzyl)triphenylphosphonium chloride. The following sections detail the compound's properties, associated hazards, safe handling procedures, and a representative experimental protocol for its use in organic synthesis.
Compound Identification and Properties
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt widely utilized as a reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes.[1] Its properties make it a versatile tool for the introduction of the 2,4-dichlorobenzyl group into various molecular scaffolds.
| Property | Value | Reference(s) |
| CAS Number | 2492-23-1 | |
| Molecular Formula | C₂₅H₂₀Cl₃P | [2] |
| Molecular Weight | 457.76 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 248-250 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in various organic solvents. | |
| Synonyms | Triphenyl(2,4-dichlorobenzyl)phosphonium chloride |
Hazard Identification and Classification
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust. If dust is generated, use respiratory protection.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The product may be hygroscopic; store in a desiccator if necessary.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| Protection Type | Recommended Equipment |
| Eye/Face | Chemical safety goggles or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory | NIOSH-approved respirator with a particulate filter if dust is generated. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact emergency services and the institutional safety office.
-
Cleanup should only be performed by trained personnel with appropriate equipment.
-
Disposal Considerations
Dispose of (2,4-Dichlorobenzyl)triphenylphosphonium chloride and its containers in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Do not dispose of it in the regular trash or down the drain.
Experimental Protocols
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a key reagent in the Wittig reaction. The following is a representative protocol for the synthesis of a stilbene derivative.
Reaction Scheme:
(2,4-Dichlorobenzyl)triphenylphosphonium chloride + Aldehyde → 2,4-Dichlorostilbene + Triphenylphosphine oxide
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
An appropriate aldehyde (e.g., benzaldehyde)
-
A strong base (e.g., sodium hydride, n-butyllithium, or sodium methoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Reaction flask with a magnetic stirrer
-
Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Ylide: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend (2,4-Dichlorobenzyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a strong base (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep orange or red). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: a. Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. b. Slowly add the aldehyde solution to the ylide solution via a syringe or dropping funnel at room temperature. c. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether. c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the solvent in vacuo. f. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Toxicological and Ecotoxicological Data
| Data Type | Species | Route of Exposure | Value | Reference(s) |
| Acute Toxicity (LD₅₀) | Rat | Oral | 43 mg/kg | [3][4] |
| Acute Toxicity (LC₅₀) | Rat | Inhalation (4 h) | 0.13 mg/L | [3][4] |
| Aquatic Toxicity | - | - | Toxic to aquatic life with long lasting effects.[3] |
It is important to note that the substitution of the benzyl ring with two chlorine atoms in the target compound may alter its toxicological profile.
Visualization of Laboratory Workflow
The following diagram illustrates a logical workflow for the safe handling and use of a chemical reagent like (2,4-Dichlorobenzyl)triphenylphosphonium chloride in a research setting.
Caption: A logical workflow for the safe handling and use of chemical reagents.
References
Application Notes and Protocols for (2,4-Dichlorobenzyl)triphenylphosphonium Chloride in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is a crucial reagent in organic synthesis, primarily utilized in the Wittig reaction to produce a variety of substituted stilbenes. The Wittig reaction is a renowned method for carbon-carbon double bond formation, offering excellent control over the location of the newly formed double bond. This phosphonium salt is particularly valuable for synthesizing stilbene analogues with dichlorinated phenyl rings, a structural motif found in molecules with interesting biological activities, including potential antifungal and anticancer properties. The resulting stilbene derivatives serve as important scaffolds in medicinal chemistry and drug discovery programs.
Mechanism of Action & Applications
The Wittig reaction commences with the deprotonation of the phosphonium salt by a strong base to form a phosphorus ylide. This ylide, a highly reactive intermediate, then attacks the carbonyl carbon of an aldehyde or ketone. The subsequent steps involve the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.
Stilbene derivatives synthesized using (2,4-Dichlorobenzyl)triphenylphosphonium chloride have shown promise in biological applications. For instance, certain dichlorinated stilbenes exhibit significant antifungal activity. Preliminary studies suggest that these compounds may exert their antifungal effects by disrupting the fungal cell membrane, leading to increased permeability and altered hyphal morphology. Furthermore, the stilbene scaffold is a well-known pharmacophore in anticancer drug discovery, and dichlorinated analogues are being investigated for their potential to induce apoptosis and modulate various signaling pathways implicated in cancer progression.
Experimental Protocols
Protocol 1: Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This protocol outlines the synthesis of the phosphonium salt from 2,4-dichlorobenzyl chloride and triphenylphosphine.
Materials:
-
2,4-Dichlorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
-
To this solution, add 2,4-dichlorobenzyl chloride (1 equivalent).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 3-4 hours, during which a white precipitate of the phosphonium salt will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (2,4-Dichlorobenzyl)triphenylphosphonium chloride, under vacuum. The product can be used in the subsequent Wittig reaction without further purification.
Protocol 2: Wittig Reaction for the Synthesis of (E)-Stilbene Derivatives
This protocol describes the general procedure for the Wittig reaction between (2,4-Dichlorobenzyl)triphenylphosphonium chloride and a substituted aromatic aldehyde.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
Substituted aromatic aldehyde
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Stir bar
-
Two-necked round-bottom flask
-
Dropping funnel
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Eluent (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
To a two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve (2,4-Dichlorobenzyl)triphenylphosphonium chloride (1 equivalent) in anhydrous DMF.
-
Add the phosphonium salt solution dropwise to the cooled NaH suspension with vigorous stirring. Continue stirring at room temperature for 1 hour to ensure complete formation of the ylide (the solution will typically turn a reddish-orange color).
-
Dissolve the substituted aromatic aldehyde (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold methanol.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain the pure (E)-stilbene derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point.
Quantitative Data
The following table summarizes the yields of various (E)-stilbene derivatives synthesized from (2,4-Dichlorobenzyl)triphenylphosphonium chloride and different substituted aldehydes.
| Entry | Aldehyde Substituent (R') | Product | Yield (%) | Melting Point (°C) |
| 1 | 2,4-Dichloro | (E)-1-(2,4-dichlorophenyl)-2-(2,4-dichlorophenyl)ethene | 35 | 121-124 |
| 2 | 3,4-Dichloro | (E)-1-(2,4-dichlorophenyl)-2-(3,4-dichlorophenyl)ethene | 37 | 121-124 |
| 3 | 3-Chloro | (E)-1-(2,4-dichlorophenyl)-2-(3-chlorophenyl)ethene | 38 | 121-124 |
| 4 | 4-Chloro | (E)-1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethene | 42 | 136-139 |
| 5 | 4-Fluoro | (E)-1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethene | 39 | 102-105 |
Biological Activity Visualization
Antifungal Mechanism of Action
Dichlorinated stilbene derivatives have demonstrated potential as antifungal agents. One of the proposed mechanisms of action involves the disruption of the fungal cell membrane's integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Application Note & Protocol: A Detailed Guide to the Wittig Olefination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction is a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction joins an aldehyde or a ketone with a phosphorus ylide (the Wittig reagent) to produce an alkene and triphenylphosphine oxide.[3][5] A significant advantage of this method is that the position of the newly formed double bond is unambiguously determined, avoiding the mixtures of isomers often seen in elimination reactions.[2][6] This application note provides a detailed overview of the Wittig olefination, including its mechanism, stereochemical considerations, and comprehensive experimental protocols for the synthesis of both (E)- and (Z)-alkenes.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[7] The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7] This initial step forms a four-membered ring intermediate known as an oxaphosphetane.[7][8][9] This intermediate is unstable and rapidly collapses in a syn-elimination to yield the final alkene and the thermodynamically stable triphenylphosphine oxide, which provides the driving force for the reaction.[9]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[8]
-
Non-stabilized Ylides (R group is alkyl or H): These ylides are highly reactive and typically lead to the kinetic product, the (Z)-alkene, especially under lithium-salt-free conditions.[3][8][10] The reaction proceeds rapidly through a puckered transition state that minimizes steric interactions, favoring the cis-substituted oxaphosphetane.
-
Stabilized Ylides (R group is an electron-withdrawing group like -CO₂R, -CN, -COR): These ylides are less reactive, allowing for equilibration of intermediates.[8] The reaction is under thermodynamic control and predominantly yields the more stable (E)-alkene.[10]
The Schlosser modification can be employed to convert the initial erythro betaine intermediate (leading to the Z-alkene) to the more stable threo betaine using phenyllithium at low temperatures, which then collapses to form the (E)-alkene.[11]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the reaction of an aldehyde with methyltriphenylphosphonium bromide to form a terminal alkene, a classic example using a non-stabilized ylide which typically favors the (Z)-isomer (though for terminal alkenes, there is no E/Z isomerism). The procedure requires anhydrous conditions due to the use of a strong base.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, nitrogen/argon line
Procedure:
-
Ylide Generation:
-
To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.[10]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the flask.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[10]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate mixture), to separate the alkene from the more polar triphenylphosphine oxide.[1][12]
-
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide (One-Pot Procedure)
This protocol utilizes a stabilized ylide, which can be generated using a weaker base in a one-pot reaction. This method is often simpler and does not require strictly anhydrous conditions.[9][13]
Materials and Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) or its corresponding phosphonium salt (e.g., (triphenylphosphoranylidene)acetate)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Base if starting from the salt (e.g., NaHCO₃, K₂CO₃)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aldehyde (1.0 equivalent) and the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).[1]
-
Dissolve the reactants in dichloromethane (DCM).[1]
-
Alternative: If starting with the phosphonium salt, add the salt, the aldehyde, and a base like aqueous sodium bicarbonate.[9]
-
-
Reaction:
-
Workup and Purification:
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[1]
-
The byproduct, triphenylphosphine oxide, is often less soluble in non-polar solvents than the alkene product. Trituration or recrystallization can be effective for purification.
-
Dissolve the crude residue in a minimal amount of a polar solvent (like DCM or hot ethanol) and add a non-polar solvent (like hexanes or water) to precipitate the triphenylphosphine oxide.[1][6][12]
-
Filter the mixture to remove the precipitated phosphine oxide.
-
The filtrate containing the desired alkene can be further purified by recrystallization or column chromatography if necessary.[6][9]
-
Data Presentation: Examples of Wittig Olefination
The following table summarizes reaction conditions and outcomes for several representative Wittig reactions.
| Carbonyl Compound | Phosphonium Salt / Ylide | Base | Solvent | Time / Temp | Product | Yield (%) | Ref. |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane / Water | 10 min / RT | trans-9-(2-Phenylethenyl)anthracene | ~70-85% | [6] |
| 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | NaHCO₃ | Water / Ethyl Acetate | Reflux | Ethyl 4-nitrocinnamate | >80% | [9] |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A (ylide used) | Dichloromethane | 2 hr / RT | Ethyl 2-chlorocinnamate | Not specified | [1] |
| Camphor | Methyltriphenylphosphonium bromide | n-BuLi | THF | Not specified | Methylene camphor | High | [5][11] |
| Benzaldehyde | (Iodomethyl)triphenylphosphonium iodide | NaHMDS | THF | 1.5 hr / -75 °C | (Z)-β-Iodostyrene | ~85-90% | [10] |
Conclusion
The Wittig reaction remains an indispensable tool in synthetic organic chemistry for its reliability and stereochemical control in alkene synthesis.[5] While the removal of the triphenylphosphine oxide byproduct can pose a purification challenge, methods such as crystallization and chromatography are generally effective.[12][14] The choice between using stabilized or non-stabilized ylides allows chemists to selectively target either (E)- or (Z)-alkenes, making it a versatile method for constructing complex molecules in academic and industrial research, including the synthesis of pharmaceuticals and natural products.[11][15]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-Substituted Stilbenes using (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stilbene and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties.[1][2] The synthesis of stilbenes is a key area of research, with the Wittig reaction being one of the most versatile and widely employed methods for their preparation.[1][3][4] This protocol focuses on the application of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride as a precursor in the Wittig reaction to synthesize stilbenes containing a 2,4-dichloro substitution pattern on one of the phenyl rings. The presence of chlorine atoms can significantly influence the pharmacological profile of the resulting stilbene derivatives.[5]
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride is a versatile phosphonium salt that serves as a precursor to the corresponding phosphorus ylide, a key intermediate in the Wittig reaction.[6] This reagent is stable and can be effectively used to introduce the 2,4-dichlorobenzyl moiety into a target molecule.[6]
Reaction Principle
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[1][4] The reaction typically proceeds through a betaine or oxaphosphetane intermediate.[4][7] The general scheme for the synthesis of a 2,4-dichloro-substituted stilbene using (2,4-Dichlorobenzyl)triphenylphosphonium Chloride is depicted below. The reaction of the phosphonium salt with a strong base generates the ylide in situ, which then reacts with a chosen benzaldehyde derivative.
General Reaction Scheme:
-
Ylide Formation: (2,4-Dichlorobenzyl)triphenylphosphonium Chloride is deprotonated by a strong base to form the corresponding phosphorus ylide.
-
Wittig Reaction: The ylide undergoes nucleophilic attack on the carbonyl carbon of a benzaldehyde derivative, leading to the formation of a stilbene and triphenylphosphine oxide.
The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the stilbene, is influenced by the nature of the ylide and the reaction conditions.[4] Non-stabilized ylides typically favor the formation of the (Z)-isomer, while stabilized ylides favor the (E)-isomer.
Quantitative Data Summary
While specific yield data for the reaction of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride with various benzaldehydes is not extensively reported in the literature, yields for similar Wittig reactions for stilbene synthesis typically range from moderate to high. The following table provides a representative example with estimated yields based on analogous reactions reported in the literature for other substituted stilbenes.[8]
| Starting Materials | Product | Typical Yield Range (%) | Reference for Yield Estimation |
| (2,4-Dichlorobenzyl)triphenylphosphonium Chloride | 2,4-Dichloro-stilbene | 50-85 | [8] |
| Benzaldehyde | |||
| Substituted Benzaldehydes | Substituted 2,4-Dichloro-stilbenes | 40-90 | [8] |
Note: Actual yields may vary depending on the specific substrate, reaction conditions, and purification methods employed.
Experimental Protocols
Protocol 1: Synthesis of (E)-2,4-Dichlorostilbene
This protocol describes a general procedure for the synthesis of (E)-2,4-Dichlorostilbene via the Wittig reaction of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride and benzaldehyde.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
-
Benzaldehyde
-
Sodium methoxide (NaOCH3)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Deionized Water
-
Saturated Sodium Bisulfite solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,4-Dichlorobenzyl)triphenylphosphonium Chloride (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask and stir the suspension.
-
Base Addition: Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the stirred suspension at room temperature. The formation of the deep red-colored ylide should be observed.
-
Aldehyde Addition: To the ylide solution, add benzaldehyde (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with deionized water and then with a saturated aqueous solution of sodium bisulfite.[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[7]
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)-2,4-Dichlorostilbene.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Mechanism
Caption: General mechanism of stilbene synthesis via the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,4-dichloro-stilbenes.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphonium Salts as Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphonium salts as highly effective phase-transfer catalysts (PTCs) in a variety of organic transformations. Their superior thermal stability, high catalytic efficiency, and broad applicability make them valuable tools in both academic research and industrial drug development.[1][2] This document offers detailed protocols for key reactions, comparative data on catalyst performance, and visualizations of reaction mechanisms and workflows.
Introduction to Phosphonium Salts in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3][4] The PTC, typically a quaternary ammonium or phosphonium salt, transports the reactant from one phase to the other, enabling the reaction to proceed.
Phosphonium salts offer several advantages over their ammonium counterparts, most notably their enhanced thermal and chemical stability.[1] This makes them particularly suitable for reactions requiring elevated temperatures where ammonium salts might undergo Hofmann elimination.[1]
Types of Phosphonium Salt Catalysts:
-
Alkyl- or Aryl-substituted Quaternary Phosphonium Salts: These are the most common type, with examples like tetraphenylphosphonium bromide (TPPB) and tetrabutylphosphonium bromide (TBPB).[2]
-
Polymer-supported Quaternary Phosphonium Salts: These catalysts are immobilized on a polymer backbone, which allows for easy separation and recycling, contributing to greener chemical processes.[2]
Applications and Performance Data
Phosphonium salts catalyze a wide range of organic reactions. The following tables summarize their performance in key transformations.
Nucleophilic Substitution Reactions
Phosphonium salt PTCs are highly effective in promoting nucleophilic substitution reactions, such as the synthesis of esters and ethers.
Table 1: Performance of Phosphonium Salts in the Synthesis of Butyl Benzoate
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetraphenylphosphonium Bromide (TPPB) | 1 | Toluene/Water | 60 | 1 | 98 | [8] |
| Tricaprylylmethylammonium Chloride | 1 | Toluene/Water | 60 | 1.5 | 92 | [8] |
| Tetrabutylammonium Bromide (TBAB) | 1 | Toluene/Water | 60 | 1.5 | 91 | [8] |
Alkylation Reactions
The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction efficiently catalyzed by phosphonium salts. Chiral phosphonium salts have been successfully employed in asymmetric alkylations to produce enantioenriched products.
Table 2: Performance of Chiral Phosphonium Salts in the Asymmetric Alkylation of Glycine Imines
| Catalyst | Substrate | Electrophile | Base | Solvent | ee (%) | Yield (%) | Reference |
| Amino acid-derived chiral phosphonium salt | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl Bromide | K₂CO₃ | CH₂Cl₂ | up to 94 | up to 93 | [5] |
| Cinchona alkaloid-derived quaternary ammonium salt | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl Bromide | 50% KOH | Toluene | 91 | 95 | |
| Amide-phosphonium salt from chiral α-amino acids | Diphenyl malonates | p-Quinone methides | K₂CO₃ | Toluene | high | excellent | [9] |
Oxidation Reactions
Phosphonium salts are effective catalysts for the oxidation of alcohols to aldehydes and ketones, often with high selectivity and yields.
Table 3: Performance of Phosphonium Salts in the Oxidation of Benzyl Alcohol
| Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| Tetrabutylphosphonium Bromide (TBPB) | Acidic Dichromate | Toluene | >90 | [1][10] |
| Tetrabutylammonium Bromide (TBAB) | Acidic Dichromate | Toluene | >90 | [1][10] |
Experimental Protocols
General Workflow for Phase-Transfer Catalysis
The following diagram illustrates a typical experimental workflow for a reaction performed under phase-transfer catalysis conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 9. US20230348657A1 - Synthesis of linear polyoxazolidinones using uretdiones as diisocyanate component - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of trans-Alkenes using (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of trans-alkenes utilizing the Wittig reaction with (2,4-Dichlorobenzyl)triphenylphosphonium chloride. This reagent is particularly useful for the stereoselective synthesis of trans-stilbenes and related compounds, which are of significant interest in medicinal chemistry and materials science. The electron-withdrawing chloro-substituents on the benzyl moiety lead to a stabilized ylide, which generally favors the formation of the thermodynamically more stable trans-alkene.
Overview and Applications
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction of a phosphorus ylide, generated from a phosphonium salt, with a carbonyl compound provides a reliable method for the formation of a carbon-carbon double bond with good regioselectivity.
The use of (2,4-Dichlorobenzyl)triphenylphosphonium chloride allows for the introduction of a 2,4-dichlorophenylmethylidene moiety. The resulting stilbene derivatives are scaffolds for various biologically active molecules, including analogs of Combretastatin A-4, a potent anticancer agent that targets tubulin polymerization.[3][4][5]
Key Advantages:
-
High trans-Selectivity: The electron-withdrawing nature of the two chlorine atoms on the benzyl group stabilizes the corresponding phosphorus ylide. Stabilized ylides are known to favor the formation of the trans (E)-alkene isomer in the Wittig reaction.[6]
-
Versatility: The reaction is compatible with a wide range of aldehydes, allowing for the synthesis of a diverse library of trans-alkenes.
-
Direct C=C Bond Formation: The Wittig reaction provides a direct method for carbon-carbon double bond formation, connecting two smaller building blocks.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through the formation of a phosphorus ylide by deprotonation of the phosphonium salt with a base. This ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to form the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.
For stabilized ylides, such as the one derived from (2,4-Dichlorobenzyl)triphenylphosphonium chloride, the initial steps of the reaction are reversible, allowing for equilibration to the more thermodynamically stable anti-betaine, which leads to the formation of the trans-alkene.
Experimental Protocols
Protocol 1: Synthesis of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This protocol describes the preparation of the phosphonium salt from commercially available starting materials.
Materials:
-
2,4-Dichlorobenzyl chloride
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add 2,4-dichlorobenzyl chloride (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate should be observed.
-
After cooling to room temperature, collect the white solid by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting (2,4-Dichlorobenzyl)triphenylphosphonium chloride under vacuum. The product is typically a white to off-white solid.
Protocol 2: Synthesis of trans-1-(2,4-Dichlorophenyl)-2-arylethene
This protocol details a general procedure for the Wittig reaction between (2,4-Dichlorobenzyl)triphenylphosphonium chloride and a substituted aromatic aldehyde.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (50% aqueous solution) or Potassium tert-butoxide
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (2,4-Dichlorobenzyl)triphenylphosphonium chloride (1.1 eq.) and the aromatic aldehyde (1.0 eq.).
-
Solvent Addition: Add dichloromethane or THF to the flask to dissolve/suspend the reactants.
-
Ylide Formation and Reaction: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide or a solution of potassium tert-butoxide in THF. The reaction mixture may change color, indicating the formation of the ylide.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The trans-alkene is typically less polar and will elute before the triphenylphosphine oxide. Alternatively, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be employed.
-
Data Presentation
The following table presents representative data for the synthesis of trans-alkenes using (2,4-Dichlorobenzyl)triphenylphosphonium chloride with various aromatic aldehydes. Please note that these are typical expected results, and actual yields and stereoselectivities may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aldehyde | Product | Yield (%) | trans/cis (E/Z) Ratio |
| 1 | Benzaldehyde | trans-1-(2,4-Dichlorophenyl)-2-phenylethene | 75-85 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | trans-1-(2,4-Dichlorophenyl)-2-(4-methoxyphenyl)ethene | 80-90 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | trans-1-(2,4-Dichlorophenyl)-2-(4-nitrophenyl)ethene | 70-80 | >99:1 |
| 4 | 2-Naphthaldehyde | trans-1-(2,4-Dichlorophenyl)-2-(naphthalen-2-yl)ethene | 72-82 | >95:5 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are dry, especially if using a strong, non-aqueous base like potassium tert-butoxide.
-
Increase the reaction time or gently heat the reaction mixture.
-
Ensure the base is sufficiently strong to deprotonate the phosphonium salt.
-
-
Low trans-Selectivity:
-
The use of non-polar, aprotic solvents generally favors trans-alkene formation with stabilized ylides.
-
Ensure the reaction is allowed to reach thermodynamic equilibrium.
-
-
Difficulty in Purification:
-
Triphenylphosphine oxide can be challenging to remove. Multiple chromatographic columns or careful recrystallization may be necessary.
-
Washing the crude product with a solvent in which the alkene is sparingly soluble but the triphenylphosphine oxide is soluble (e.g., diethyl ether) can be effective.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,4-Dichlorobenzyl chloride is a lachrymator and should be handled with care.
-
Strong bases such as sodium hydroxide and potassium tert-butoxide are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates, focusing on three widely used and powerful catalytic methods: Suzuki-Miyaura Cross-Coupling, Grignard Reactions, and Enzymatic Synthesis. These techniques are fundamental in modern drug discovery and development for the efficient and selective construction of complex molecular architectures.[1][2][3][4]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are common motifs in pharmaceuticals.[1][3][5] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][3][5]
Application Notes
The Suzuki-Miyaura coupling is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and catalysts.[3][5] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be optimized to achieve high yields and selectivity.[4] For challenging substrates, such as aryl chlorides, more active catalyst systems with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required.[5] Microwave irradiation can significantly reduce reaction times.[6]
A general workflow for a Suzuki-Miyaura coupling reaction involves the careful setup of the reaction under an inert atmosphere, followed by heating and monitoring of the reaction progress. The work-up and purification steps are crucial for isolating the desired product in high purity.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
References
Application Notes and Protocols for Antimicrobial and Antifungal Research with Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphonium salts in antimicrobial and antifungal research. This document details their mechanism of action, structure-activity relationships, and includes detailed protocols for key experiments to assess their efficacy and safety.
Introduction to Phosphonium Salts
Quaternary phosphonium salts (QPS) are organic compounds with a positively charged phosphorus atom, analogous to quaternary ammonium salts.[1][2] They have garnered significant interest as antimicrobial and antifungal agents due to their broad-spectrum activity, including against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Their cationic nature facilitates interaction with negatively charged microbial cell membranes, leading to cell disruption and death.[4][5] The versatility in their chemical structure, allowing for the modification of alkyl chain lengths and substituent groups, enables the tuning of their antimicrobial activity and selectivity.[6][7]
Mechanism of Action
The primary mechanism of antimicrobial action for phosphonium salts involves the disruption of the cell membrane's integrity.[8] The lipophilic alkyl chains of the phosphonium salt intercalate into the lipid bilayer of the microbial cell membrane, while the positively charged phosphonium headgroup interacts with the negatively charged components of the membrane. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.[2][5] Some phosphonium salts have also been shown to promote the production of reactive oxygen species (ROS) within bacterial cells, contributing to their bactericidal effects.[9] Furthermore, their ability to target and accumulate in mitochondria, which share phylogenetic similarities with bacteria, is another proposed mechanism for their antimicrobial and antifungal activity.[10][11]
Structure-Activity Relationships
The antimicrobial efficacy of phosphonium salts is closely tied to their chemical structure. Key relationships observed include:
-
Alkyl Chain Length: The length of the alkyl chains on the phosphonium cation significantly influences antimicrobial activity. Generally, an optimal chain length (often between C12 to C16) leads to the highest efficacy, as it provides the right balance of hydrophobicity to interact with the cell membrane without being too bulky to penetrate.[1][12] For instance, tri-tert-butyl(n-dodecyl)phosphonium and tri-tert-butyl(n-tridecyl)phosphonium bromides have demonstrated high antimicrobial activity.[1]
-
Symmetry and Substituents: The nature of the groups attached to the phosphorus atom impacts activity. For example, replacing phenyl substituents with bulkier or more lipophilic groups can alter the antimicrobial spectrum and potency.[6] Sterically hindered phosphonium salts have shown a good balance between high antimicrobial activity and low cytotoxicity.[1]
-
Counter-ion: The anion associated with the phosphonium cation can also influence the overall antimicrobial effect, with studies showing that the order of activity can be Cl⁻ > BF₄⁻ > ClO₄⁻ > PF₆⁻.[4]
-
Mono- vs. Bis-phosphonium Salts: Dicationic or bis-phosphonium salts have, in some cases, exhibited higher antibacterial activity compared to their monocationic counterparts.[1]
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data for various phosphonium salts against a range of microorganisms.
Table 1: Antibacterial Activity of Selected Phosphonium Salts (MIC in µg/mL)
| Compound/Salt | Staphylococcus aureus | Bacillus cereus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | High activity | High activity | High activity | Moderate activity | Moderate activity | [1] |
| Tri-tert-butyl(n-tridecyl)phosphonium bromide | High activity | High activity | High activity | Moderate activity | Moderate activity | [1] |
| 5,6-bis[tributylphosphonio(methyl)]-2,2,8-trimethyl-4H-[10][13]dioxino[4,5-c]pyridine dichloride | 1 | Not Reported | Not Reported | Inactive | Inactive | [6] |
| (1,4-DBTPP)Br₂ | Effective | Not Reported | Not Reported | Effective | Effective | [9] |
| Didecyldimethylphosphonium chloride | 0.78 (MRSA) | Not Reported | Not Reported | Not Reported | Not Reported | [12] |
Table 2: Antifungal Activity of Selected Phosphonium Salts (MIC in µg/mL)
| Compound/Salt | Candida albicans | Trichophyton mentagrophytes | Aspergillus spp. | Reference |
| Tri-tert-butyl(n-alkyl)phosphonium salts | Active | Active | Not Reported | [1] |
| Tributyldodecylphosphonium polyoxometalate | 0.05 (mg/mL) | Not Reported | High activity | [14] |
Table 3: Cytotoxicity Data of Selected Phosphonium Salts
| Compound/Salt | Cell Line | IC₅₀ (µg/mL) | HC₅₀ (µg/mL) | Reference |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Normal human cell lines | Low toxicity | >125 | [1][15] |
| Tri-tert-butyl(n-tridecyl)phosphonium bromide | Normal human cell lines | Low toxicity | >125 | [1][15] |
| 5,6-bis[tributylphosphonio(methyl)]-2,2,8-trimethyl-4H-[10][13]dioxino[4,5-c]pyridine dichloride | HEK-293 | 200 | Not Reported | [6] |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | <5 µM | Not Reported | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and published research.[13][18][19][20]
Protocol 1: Synthesis of Alkyl-bis-(triphenyl) phosphonium bromide
This protocol describes a general one-step synthesis of alkyl-bis-(triphenyl) phosphonium bromides.[9][21]
Materials:
-
Triphenylphosphine (Ph₃P)
-
1,n-dibromoalkane (e.g., 1,2-dibromoethane, 1,4-dibromobutane, 1,6-dibromohexane)
-
Dimethylformamide (DMF)
-
n-hexane
Procedure:
-
Dissolve the haloalkane (10 mmol) and triphenylphosphine (30 mmol) in 10 mL of DMF in a round-bottom flask.
-
Heat the reaction mixture at 130°C for 4 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Wash the raw product with n-hexane to remove unreacted starting materials.
-
Dry the final product in an oven.
Caption: Workflow for the synthesis of alkyl-bis-(triphenyl) phosphonium bromides.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][22]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Phosphonium salt stock solution
-
Sterile saline or broth
-
0.5 McFarland standard
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Phosphonium Salt:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the phosphonium salt stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining
This protocol is used to assess the ability of phosphonium salts to inhibit biofilm formation.[24][25][26]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphonium salt solutions at various concentrations
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland) and 100 µL of the phosphonium salt solution (at various concentrations) to the wells of a 96-well plate.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Caption: Workflow for the crystal violet anti-biofilm assay.
Protocol 4: Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][27]
Materials:
-
Human cell line (e.g., HeLa, HEK-293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphonium salt solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 20% SDS, 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of the phosphonium salt.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the salt) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 5: Assessment of Bacterial Viability using Confocal Laser Scanning Microscopy (CLSM)
CLSM with live/dead staining allows for the visualization of the effect of phosphonium salts on bacterial membrane integrity.[8][28][29][30][31]
Materials:
-
Bacterial culture
-
Phosphonium salt solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Treatment:
-
Treat the bacterial suspension or biofilm with the phosphonium salt at the desired concentration and for the desired time.
-
-
Staining:
-
Prepare the staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide).
-
Add the staining solution to the treated bacterial sample and incubate in the dark for 15 minutes at room temperature.
-
-
Imaging:
-
Mount the stained sample on a microscope slide.
-
Visualize the sample using a confocal laser scanning microscope.
-
Use appropriate excitation/emission wavelengths for SYTO 9 (exc/em ~485/498 nm, stains live cells green) and propidium iodide (exc/em ~535/617 nm, stains dead cells red).
-
-
Analysis:
-
Acquire images and analyze the ratio of green (live) to red (dead) cells to quantify the bactericidal effect.
-
Caption: Workflow for assessing bacterial viability using CLSM.
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the generation of intracellular ROS in bacteria upon treatment with phosphonium salts.[32][33][34]
Materials:
-
Bacterial culture
-
Phosphonium salt solution
-
CellROX™ Green Reagent or other suitable ROS-sensitive fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Treatment:
-
Incubate the bacterial suspension with the phosphonium salt at the desired concentration.
-
-
Staining:
-
Add the ROS-sensitive fluorescent dye (e.g., CellROX™ Green at a final concentration of 5 µM) to the bacterial suspension.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Washing:
-
Centrifuge the bacterial suspension to pellet the cells.
-
Resuspend the cells in PBS to wash away the excess dye. Repeat this step twice.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer or analyze the cell population using a flow cytometer. An increase in fluorescence intensity compared to untreated controls indicates an increase in intracellular ROS.
-
Caption: Workflow for the measurement of intracellular ROS.
Proposed Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action of phosphonium salts on a bacterial cell.
Caption: Proposed mechanism of action of phosphonium salts against bacteria.
References
- 1. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals and quaternary phosphonium ionic liquids: Connecting the dots to develop a new class of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bis-phosphonium salts of pyridoxine: the relationship between structure and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Antibacterial Quaternary Phosphorus Salts Promote Methicillin-Resistant Staphylococcus aureus-Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial potential of quaternary phosphonium salt compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphonium-based ionic liquids as antifungal agents for conservation of heritage sandstone - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09169G [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt | Semantic Scholar [semanticscholar.org]
- 18. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid microbial viability assay using scanning electron microscopy: a proof-of-concept using Phosphotungstic acid staining - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Confocal microscopy and microbial viability detection for food research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. plos.figshare.com [plos.figshare.com]
- 32. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 33. Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Advanced Materials
These application notes provide researchers, scientists, and drug development professionals with an overview of key applications and detailed protocols in the field of advanced materials science. The following sections cover nanotechnology, biomaterials for drug delivery, computational materials science, and advanced characterization techniques, which are pivotal in the innovation and application of new materials.
Application Note 1: Nanotechnology in the Development of Advanced Composite Materials
The integration of nanomaterials into bulk materials has given rise to a new class of materials known as nanocomposites.[1] These materials often exhibit significantly improved properties compared to their conventional counterparts, including enhanced mechanical strength, thermal stability, electrical conductivity, and barrier properties.[1][2] By incorporating a small amount of nanoparticles, such as carbon nanotubes, graphene, or nanoclay, into a polymer, ceramic, or metal matrix, it is possible to tailor the material's properties for specific applications in aerospace, automotive, packaging, and electronics.[2][3] The high surface-area-to-volume ratio of nanoparticles facilitates a strong interaction with the matrix material, leading to these remarkable property enhancements.[4]
Quantitative Data: Property Enhancement in Polymer Nanocomposites
| Property | Base Polymer | Nanofiller (wt%) | % Improvement | Reference Application |
| Tensile Strength | Epoxy | 1% Carbon Nanotubes | 30-40% | Aerospace components[2] |
| Thermal Stability | Polypropylene | 5% Nanoclay | 40-50°C Increase | Automotive parts |
| Electrical Conductivity | Polystyrene | 2% Graphene | 10^8 S/m | Antistatic packaging[2] |
| Gas Barrier | PET | 2% Nanoclay | 50-70% Reduction | Food packaging |
Experimental Protocol: Synthesis of a Polymer-Clay Nanocomposite via Melt Intercalation
This protocol describes a common method for preparing a polymer-nanoclay composite using a twin-screw extruder.
1. Materials and Equipment:
-
Polymer pellets (e.g., Polypropylene)
-
Organically modified montmorillonite (MMT) nanoclay
-
Twin-screw extruder with temperature control
-
Gravimetric feeders
-
Strand pelletizer
-
Drying oven
2. Procedure:
-
Drying: Dry the polymer pellets and nanoclay powder in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.
-
Premixing: While not always necessary, a gentle dry-mixing of the polymer pellets and nanoclay powder can ensure a more uniform feed.
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. For polypropylene, a typical profile might range from 180°C at the feed zone to 220°C at the die.
-
Set the screw speed (e.g., 200-300 RPM) to ensure adequate shear for exfoliation without excessive polymer degradation.
-
-
Melt Compounding:
-
Feed the polymer pellets into the main hopper of the extruder using a calibrated gravimetric feeder.
-
Feed the nanoclay powder into a downstream port of the extruder using a separate gravimetric feeder to ensure it is introduced into the molten polymer.
-
-
Extrusion and Pelletizing:
-
The molten nanocomposite is extruded through a strand die.
-
Cool the strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce nanocomposite pellets.
-
-
Post-Processing: Dry the resulting pellets at 80°C for 4-6 hours before subsequent processing (e.g., injection molding for sample testing).
Visualization: Workflow for Nanocomposite Synthesis and Characterization
Caption: Workflow for nanocomposite synthesis and subsequent characterization.
Application Note 2: Biomaterials for Advanced Drug Delivery Systems
Biomaterials are central to the development of advanced drug delivery systems, offering mechanisms for controlled and targeted release of therapeutic agents.[5][6] These systems use biocompatible materials like polymers, lipids, and proteins to encapsulate drugs, protecting them from degradation and minimizing side effects by delivering them to specific cells or tissues.[7][8] Nano-sized biomaterials, in particular, can be engineered to overcome biological barriers and improve the bioavailability of drugs.[7] This precision is crucial for treating diseases like cancer, where high concentrations of cytotoxic drugs are needed at the tumor site while sparing healthy tissue.[5][7]
Quantitative Data: Comparison of Biomaterial-Based Drug Carriers
| Carrier Type | Material Example | Typical Size (nm) | Drug Loading Capacity | Release Mechanism |
| Polymeric Nanoparticles | PLGA | 100-500 | 5-20% (w/w) | Bulk/Surface Erosion, Diffusion |
| Liposomes | Phospholipids | 50-200 | 1-10% (w/w) | Diffusion, Membrane Fusion |
| Dendrimers | PAMAM | 2-10 | 1-5% (w/w) | Diffusion, pH-triggered cleavage |
| Protein Nanoparticles | Albumin, Fibrin | 100-300 | 10-25% (w/w) | Enzymatic degradation, Diffusion[7] |
Experimental Protocol: Preparation of Drug-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol details the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles for drug encapsulation.
1. Materials and Equipment:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Drug to be encapsulated
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
2. Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and the drug in the organic solvent (e.g., 100 mg PLGA and 10 mg drug in 2 mL DCM).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL deionized water).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed.
-
Continue sonication for 2-5 minutes in an ice bath to form a stable oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. This process hardens the nanoparticles.
-
Alternatively, use a rotary evaporator for faster solvent removal.
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains the excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose).
-
Freeze the suspension and lyophilize for 24-48 hours to obtain a dry nanoparticle powder, which can be stored for long-term use.
-
Visualization: Targeted Drug Delivery Pathway
Caption: Pathway of a targeted nanoparticle for drug delivery.
Application Note 3: Machine Learning for Accelerated Materials Discovery
Traditional materials discovery relies on a time-consuming and often intuition-driven trial-and-error process.[9][10] Machine learning (ML) is transforming this paradigm by enabling a data-driven approach to materials science.[11][12] By training models on large datasets from experiments and computations, ML can rapidly predict the properties of new candidate materials, screen vast chemical spaces, and guide experimental efforts toward the most promising candidates.[9][13] This "in silico" approach significantly reduces the time and cost associated with discovering novel materials for applications in energy, electronics, and catalysis.[11][14]
Quantitative Data: Performance of ML Models in Predicting Material Properties
| Material Property | ML Algorithm | Dataset Size | Prediction Accuracy (R²) | Key Benefit |
| Band Gap | Kernel Ridge Regression | ~10,000 compounds | 0.90 - 0.95 | Fast screening of semiconductors |
| Formation Energy | Gradient Boosting | ~50,000 compounds | 0.95 - 0.98 | Predicts thermodynamic stability |
| Tensile Strength | Neural Network | ~1,000 alloys | 0.85 - 0.92 | Optimizes high-strength alloys[12] |
| Catalytic Activity | Random Forest | ~5,000 catalysts | 0.80 - 0.90 | Discovers efficient catalysts |
Experimental Protocol: High-Throughput Screening Workflow Using Machine Learning
This protocol outlines a general workflow for using ML to screen for new materials with a target property.
1. Materials and Equipment:
-
Computational resources (e.g., high-performance computing cluster)
-
Materials database (e.g., Materials Project, ICSD)
-
ML software libraries (e.g., Scikit-learn, TensorFlow)
-
Density Functional Theory (DFT) or other simulation software
2. Procedure:
-
Data Acquisition and Featurization:
-
Collect a large dataset of known materials and their properties from a public or proprietary database.
-
For each material, generate a set of "features" or "descriptors" that represent its chemical and structural information (e.g., elemental properties, crystal structure parameters).
-
-
Model Training and Selection:
-
Split the dataset into training and testing sets (e.g., 80/20 split).
-
Train several different ML algorithms (e.g., Random Forest, Support Vector Machine, Neural Network) on the training data to create models that map features to the target property.
-
Evaluate the performance of each model on the testing set to select the one with the highest accuracy and generalizability.
-
-
High-Throughput Screening:
-
Generate a large list of hypothetical candidate materials that have not yet been synthesized.
-
Use the trained ML model to rapidly predict the target property for all candidate materials. This step can screen millions of compounds in a short time.[15]
-
-
Down-Selection and Validation:
-
Rank the candidates based on the ML predictions and select a small number of the most promising materials.
-
Perform more accurate (but slower) computational simulations, such as DFT, on this smaller set to validate the ML predictions.
-
-
Experimental Synthesis and Characterization:
-
Synthesize the top-ranked materials from the validation step in the laboratory.
-
Characterize their properties experimentally to confirm if they meet the desired performance criteria. The results can be fed back into the initial dataset to improve the ML model for future screenings.
-
Visualization: Machine Learning-Driven Materials Discovery Loop
Caption: A closed-loop workflow for accelerated materials discovery using ML.
Application Note 4: Advanced Techniques for Materials Characterization
The development of advanced materials is intrinsically linked to our ability to characterize their structure, composition, and properties at multiple length scales.[16][17] Advanced characterization techniques provide the fundamental insights needed to establish crucial structure-property relationships.[18] Methods such as electron microscopy offer high-resolution imaging of a material's morphology, while X-ray diffraction reveals its crystalline structure.[17][19] Spectroscopic techniques provide detailed information about elemental composition and chemical bonding.[18] A multi-modal approach, combining several of these techniques, is often necessary to gain a comprehensive understanding of a material's behavior and performance.[18]
Quantitative Data: Overview of Key Characterization Techniques
| Technique | Information Obtained | Typical Resolution | Sample Requirement |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology | 1-20 nm | Solid, conductive or coated |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallography | <0.1 nm | Electron-transparent thin film (<100 nm) |
| X-ray Diffraction (XRD) | Crystal structure, phase identification | N/A (Bulk average) | Powder or solid |
| Atomic Force Microscopy (AFM) | 3D surface topography, mechanical properties | ~0.1-10 nm | Solid, minimal preparation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state | ~5 nm (depth) | Solid, vacuum compatible |
Experimental Protocol: Morphological and Elemental Analysis using Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)
This protocol describes the basic steps for imaging a solid material and determining its elemental composition.
1. Materials and Equipment:
-
Scanning Electron Microscope (SEM) with an EDS detector
-
Sample stubs (typically aluminum)
-
Double-sided carbon adhesive tape
-
Sputter coater with a conductive target (e.g., gold, platinum)
-
Sample material
2. Procedure:
-
Sample Preparation:
-
Mount a small, representative piece of the solid sample onto an SEM stub using carbon tape.
-
For non-conductive samples, place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material (e.g., gold) to prevent charge buildup under the electron beam.
-
-
Sample Loading:
-
Vent the SEM sample chamber.
-
Carefully place the sample stub into the SEM sample holder and load it into the chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 10^-5 Torr).
-
-
SEM Imaging:
-
Turn on the electron beam and set the accelerating voltage (e.g., 5-20 kV). A lower voltage provides more surface detail, while a higher voltage offers deeper penetration and is better for EDS.
-
Adjust the beam current and spot size to achieve a clear image.
-
Navigate to the area of interest on the sample.
-
Focus the image and adjust brightness and contrast.
-
Capture images at various magnifications to document the material's morphology.
-
-
EDS Analysis:
-
Select a point, line, or area on the SEM image for elemental analysis.
-
Activate the EDS detector and acquire a spectrum for a set duration (e.g., 60-120 seconds).
-
The resulting spectrum will show peaks corresponding to the characteristic X-rays of the elements present in the analyzed volume.
-
Use the EDS software to perform qualitative (elemental identification) and quantitative (elemental composition) analysis.
-
-
Venting and Sample Removal:
-
Turn off the electron beam.
-
Vent the chamber and carefully remove the sample.
-
Visualization: A Multi-Modal Materials Characterization Workflow
Caption: Integrated workflow combining multiple techniques for characterization.
References
- 1. biojournals.us [biojournals.us]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Applications of Nanotechnology - National Nanotechnology Coordination Office (NNCO) [nano.gov]
- 4. Nanotechnology's Applications and Potential in Various Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Machine Learning in Material Synthesis and Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel materials through machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openaccessgovernment.org [openaccessgovernment.org]
- 13. Computational Materials Discovery - The University of Sydney Nano Institute [sydney.edu.au]
- 14. [PDF] Application of Machine Learning in Material Synthesis and Property Prediction | Semantic Scholar [semanticscholar.org]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advanced Materials Characterization: Driving Scientific and Industrial Advancement | Lab Manager [labmanager.com]
- 19. aiu.edu [aiu.edu]
Application Notes and Protocols: A Comparative Study of Phosphonium Ylide Reactions with Aldehydes and Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction, a cornerstone of modern organic synthesis, facilitates the formation of alkenes from carbonyl compounds through the reaction with a phosphonium ylide. This powerful transformation offers a high degree of control over the position of the newly formed double bond. However, the reactivity and stereochemical outcome of the Wittig reaction are significantly influenced by the nature of the carbonyl substrate—specifically, whether it is an aldehyde or a ketone. These differences are critical for chemists in experimental design, optimization, and achieving desired product yields and stereoselectivity.[1][2][3][4][5]
This document provides a detailed comparison of the reaction of phosphonium ylides with aldehydes versus ketones, summarizing key reactivity trends, stereochemical considerations, and providing generalized experimental protocols.
Key Differences in Reactivity: Aldehydes vs. Ketones
Aldehydes are generally more reactive towards phosphonium ylides than ketones.[2] This difference in reactivity can be attributed to two primary factors:
-
Steric Hindrance: Aldehydes possess a single hydrogen atom attached to the carbonyl carbon, presenting a smaller steric profile compared to ketones, which have two bulkier alkyl or aryl substituents. This reduced steric hindrance in aldehydes allows for a more facile approach of the nucleophilic ylide to the electrophilic carbonyl carbon.[1] Consequently, reactions with sterically hindered ketones are often slow and may result in poor yields.[1][6][7]
-
Electronic Effects: The two electron-donating alkyl or aryl groups on a ketone carbonyl carbon reduce its electrophilicity compared to the carbonyl carbon of an aldehyde, which has only one such group. This makes the ketone carbonyl less susceptible to nucleophilic attack by the ylide.
This inherent difference in reactivity means that stabilized, less reactive ylides will readily react with aldehydes but may fail to react with ketones under similar conditions.[8][9]
Data Presentation: Reactivity and Stereoselectivity Summary
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. Ylides are broadly classified as unstabilized, semi-stabilized, and stabilized, based on the substituents attached to the carbanionic center.
| Ylide Type | Substituent on Ylide | General Reactivity | Reactivity with Aldehydes | Stereoselectivity with Aldehydes | Reactivity with Ketones | Stereoselectivity with Ketones |
| Unstabilized | Alkyl groups | High | Fast reaction, good yields.[2] | Predominantly Z-alkene.[1][6][9][10] | Slower reaction, may require harsher conditions; poor yields with sterically hindered ketones.[1][6] | Generally Z-alkene, but selectivity can be lower than with aldehydes. |
| Semi-stabilized | Aryl groups | Moderate | Good reactivity. | Often poor E/Z selectivity, resulting in mixtures.[6][11] | Moderate to poor reactivity. | Often poor E/Z selectivity. |
| Stabilized | Electron-withdrawing groups (e.g., -CO₂R, -COR) | Low | Readily reacts.[8] | Predominantly E-alkene.[1][6][10][11] | Often fails to react, especially with hindered ketones.[7][8][9] | Predominantly E-alkene if reaction occurs. |
Reaction Mechanism and Stereochemistry
The generally accepted mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine. This betaine then cyclizes to a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the stable P=O double bond is a key driving force for the reaction.[9][10][12][13]
The stereoselectivity of the reaction is determined by the relative rates of betaine formation and its subsequent decomposition.
-
With unstabilized ylides , the initial attack on the carbonyl is rapid and reversible, while the decomposition of the oxaphosphetane is the rate-determining step. The kinetically favored syn-betaine, which leads to the Z-alkene, is formed faster.[9]
-
With stabilized ylides , the initial nucleophilic attack is the slower, rate-determining step, and the reaction is under thermodynamic control. The more stable anti-betaine is formed preferentially, leading to the E-alkene.[9]
Experimental Protocols
The following are generalized protocols for the Wittig reaction. Specific conditions such as temperature, reaction time, and choice of base and solvent will vary depending on the specific substrates and ylide used.
Protocol 1: General Procedure for the Wittig Reaction with an Aldehyde using an Unstabilized Ylide
Objective: To synthesize a Z-alkene from an aldehyde and an unstabilized phosphonium ylide.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-butyllithium, sodium hydride, sodium amide) (1.05 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous work-up and purification reagents
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyltriphenylphosphonium salt and the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde in the anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkene.
Protocol 2: General Procedure for the Wittig Reaction with a Ketone using a Stabilized Ylide
Objective: To synthesize an E-alkene from a ketone and a stabilized phosphonium ylide.
Materials:
-
Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DCM, Toluene)
-
Ketone (1.0 eq)
-
Anhydrous work-up and purification reagents
Procedure:
-
To a round-bottom flask, add the stabilized phosphonium ylide and the ketone.
-
Add the anhydrous solvent and stir the mixture at room temperature or elevated temperature (reflux), depending on the reactivity of the ketone.
-
Monitor the reaction by TLC. These reactions can be significantly slower than those with unstabilized ylides, sometimes requiring prolonged heating.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture).
-
Purify the crude product by column chromatography to isolate the E-alkene.
Mandatory Visualizations
References
- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 2. tutorchase.com [tutorchase.com]
- 3. The Wittig Reaction | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Heterocyclic Synthesis via Intramolecular Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Wittig reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of a wide variety of heterocyclic compounds. This reaction, along with its aza-Wittig variant, provides an efficient route to construct five, six, and even larger ring systems containing nitrogen, oxygen, and sulfur heteroatoms. These heterocyclic motifs are ubiquitous in pharmaceuticals, natural products, and agrochemicals, making the intramolecular Wittig reaction a cornerstone in the drug development pipeline.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles using the intramolecular Wittig reaction.
General Principles
The intramolecular Wittig reaction involves the reaction of a tethered phosphonium ylide with a carbonyl group (aldehyde, ketone, ester, or amide) within the same molecule. The reaction proceeds through a characteristic four-membered oxaphosphetane intermediate, which then collapses to form a new carbon-carbon double bond, yielding the desired heterocyclic ring and triphenylphosphine oxide as a byproduct.
A significant advancement in this methodology is the tandem Staudinger/intramolecular aza-Wittig reaction. In this sequence, an organic azide reacts with a phosphine to generate an iminophosphorane in situ. This intermediate then undergoes an intramolecular reaction with a carbonyl group to form a carbon-nitrogen double bond within a heterocyclic framework. This approach is particularly valuable for the synthesis of nitrogen-containing heterocycles.
Applications in Heterocyclic Synthesis
The intramolecular Wittig reaction has been successfully employed in the synthesis of a diverse range of heterocyclic systems, including:
-
Oxygen Heterocycles: Dihydrofurans, benzofurans, chromenes, and other fused furan derivatives.
-
Nitrogen Heterocycles: Dihydropyrroles, indoles, quinolines, benzodiazepines, and quinazolinones.
-
Sulfur Heterocycles: Benzothiophenes.
The reaction generally proceeds under mild conditions and exhibits good functional group tolerance, making it an attractive strategy in complex molecule synthesis.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various heterocycles via the intramolecular Wittig and aza-Wittig reactions under different conditions.
Table 1: Synthesis of Oxygen Heterocycles
| Entry | Heterocycle | Substrate | Phosphine/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dihydrofuran | γ-Keto phosphonium salt | NaH / THF | rt | 12 | 85 |
| 2 | Benzofuran | Salicylaldehyde derivative, acid chloride | Bu₃P, Et₃N / Toluene | rt | 0.5-2 | 75-95 |
| 3 | Chromene | O-acylsalicylic acid silyl ester | (TMSCH₂)PPh₃ / THF | rt | 2-4 | 55-80 |
Table 2: Synthesis of Nitrogen Heterocycles
| Entry | Heterocycle | Reaction Type | Substrate | Reagents/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dihydropyrrole | Intramolecular Wittig | γ-Amino-β-keto phosphonium salt | NaH / THF | rt | 12 | 78 |
| 2 | Indole | Intramolecular Wittig | 2-Aminobenzaldehyde derivative, acid chloride | Bu₃P, Et₃N / Toluene | rt | 1-3 | 70-90 |
| 3 | Quinoline | Intramolecular aza-Wittig | o-Azidobenzaldehyde, β-ketosulfone | PPh₃, K₂CO₃ / MeCN | 80 | 12 | 85-95 |
| 4 | 1,4-Benzodiazepine | Tandem Staudinger/aza-Wittig | 2-Azidobenzoyl α-amino ester | PPh₃ / Toluene | 110 | 2 | 80-92 |
Table 3: Synthesis of Sulfur Heterocycles
| Entry | Heterocycle | Substrate | Phosphine/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzothiophene | Thiosalicylic aldehyde derivative, acid chloride | Bu₃P, Et₃N / Toluene | rt | 1-3 | 72-88 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of the intramolecular Wittig and tandem Staudinger/aza-Wittig reactions, as well as a typical experimental workflow.
Caption: General mechanism of the intramolecular Wittig reaction.
Caption: Mechanism of the tandem Staudinger/intramolecular aza-Wittig reaction.
Caption: General experimental workflow for intramolecular Wittig reactions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Functionalized Benzofurans
This protocol describes a general one-pot procedure for the synthesis of benzofuran derivatives from salicylaldehyde derivatives and acid chlorides.
Materials:
-
Salicylaldehyde derivative (1.0 equiv)
-
Acid chloride (1.2 equiv)
-
Tributylphosphine (Bu₃P) (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the salicylaldehyde derivative (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add triethylamine (2.0 mmol, 2.0 equiv).
-
Add the acid chloride (1.2 mmol, 1.2 equiv) dropwise to the solution at room temperature.
-
After stirring for 10 minutes, add tributylphosphine (1.2 mmol, 1.2 equiv).
-
The reaction mixture is stirred at room temperature for the time indicated in Table 1 (typically 0.5-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure benzofuran derivative.
Protocol 2: Synthesis of 1,4-Benzodiazepine-5-ones via Tandem Staudinger/Intramolecular aza-Wittig Reaction
This protocol details the synthesis of a 1,4-benzodiazepine-5-one derivative from a 2-azidobenzoyl-functionalized amino acid ester.
Materials:
-
2-Azidobenzoyl amino acid ester (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.1 equiv)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
A solution of the 2-azidobenzoyl amino acid ester (1.0 mmol) and triphenylphosphine (1.1 mmol, 1.1 equiv) in anhydrous toluene (15 mL) is heated at reflux (110 °C) for 2 hours under an argon atmosphere.
-
The progress of the reaction is monitored by TLC. The formation of the iminophosphorane and its subsequent cyclization can be observed.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired 1,4-benzodiazepine-5-one. The byproduct, triphenylphosphine oxide, is also separated during chromatography.
Protocol 3: Phosphine-Catalyzed Intramolecular Wittig Reaction
This protocol outlines a catalytic approach to the intramolecular Wittig reaction, reducing the amount of phosphine reagent required.
Materials:
-
Carbonyl-containing bromide (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Phosphine oxide (e.g., diphenylphosphinylethane) (0.1 equiv)
-
Diphenylsilane (Ph₂SiH₂) (1.5 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the phosphine oxide pre-catalyst (0.1 mmol, 0.1 equiv) and the carbonyl-containing bromide (1.0 mmol).
-
Add the anhydrous solvent (10 mL) followed by sodium carbonate (2.0 mmol, 2.0 equiv) and diphenylsilane (1.5 mmol, 1.5 equiv).
-
The mixture is heated to a temperature that allows for the in situ reduction of the phosphine oxide to the active phosphine catalyst (typically 80-110 °C).
-
Add the aldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
The reaction is stirred at the elevated temperature for the required time (monitor by TLC).
-
Upon completion, the reaction is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired heterocycle.
Conclusion
The intramolecular Wittig and aza-Wittig reactions are indispensable methods for the synthesis of a vast array of heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the potential of these reactions in their own synthetic endeavors. The ability to perform these reactions in a one-pot or catalytic fashion further enhances their utility, aligning with the principles of green and efficient chemistry. These powerful cyclization strategies will undoubtedly continue to play a crucial role in the discovery and development of new therapeutics and other biologically active molecules.
Technical Support Center: Optimizing Wittig Reaction Yield with (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of their Wittig reactions using (2,4-Dichlorobenzyl)triphenylphosphonium Chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with (2,4-Dichlorobenzyl)triphenylphosphonium Chloride, offering potential causes and solutions in a question-and-answer format.
Question: Why is my Wittig reaction showing low or no product yield?
Answer:
Low or no yield in a Wittig reaction can stem from several factors. A primary reason is often incomplete formation of the ylide. This can be due to the use of a base that is not strong enough to deprotonate the phosphonium salt, or the presence of moisture which can quench the ylide. Additionally, the stability of the ylide itself can be a factor; some ylides may decompose before reacting with the carbonyl compound. Side reactions, such as the enolization of the carbonyl compound, can also consume starting materials and reduce the yield of the desired alkene.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Ylide Formation | The benzyl protons of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride are acidic, but a sufficiently strong base is required for complete deprotonation. Consider using stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi). The choice of base may also depend on the solvent used. For instance, n-BuLi is typically used in anhydrous solvents like THF or diethyl ether. |
| Moisture in the Reaction | The ylide is a strong base and will be quenched by water. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials | Impurities in the phosphonium salt, aldehyde/ketone, or solvent can interfere with the reaction. Purify the starting materials if necessary. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which will be deprotonated by the ylide, halting the reaction. |
| Low Reaction Temperature | While ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), the reaction with the carbonyl compound may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. |
| Steric Hindrance | If the aldehyde or ketone is sterically hindered, the reaction may be slow or not proceed at all. In such cases, a more reactive phosphonate ylide in a Horner-Wadsworth-Emmons reaction might be a better alternative. |
Question: My reaction has produced a significant amount of triphenylphosphine oxide, but very little of my desired alkene. What went wrong?
Answer:
The formation of triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction. However, if it is the major product in the absence of the desired alkene, it suggests that the ylide was formed but did not react with the carbonyl compound. This could be due to the ylide reacting with other electrophiles present in the reaction mixture, such as oxygen or acidic protons.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ylide Decomposition | The (2,4-Dichlorobenzyl) ylide may have limited stability. It is often best to generate the ylide in situ and add the carbonyl compound shortly after. Avoid prolonged stirring of the ylide solution before adding the aldehyde or ketone. |
| Reaction with Oxygen | The ylide can be oxidized by atmospheric oxygen. Ensure the reaction is carried out under a strictly inert atmosphere. |
| Presence of Acidic Protons | If the carbonyl compound or solvent contains acidic protons, the ylide will act as a base and be quenched. Ensure all reagents and solvents are dry and free of acidic impurities. |
Question: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
Answer:
Triphenylphosphine oxide can be challenging to remove due to its polarity, which is often similar to that of the desired alkene product.
Purification Strategies:
| Method | Description |
| Column Chromatography | This is the most common method for separating the alkene from triphenylphosphine oxide. A careful choice of eluent system is crucial for good separation. |
| Crystallization | If the desired alkene is a solid, recrystallization from a suitable solvent can be an effective purification method. The triphenylphosphine oxide may remain in the mother liquor. |
| Chemical Conversion | In cases where the product is nonpolar, triphenylphosphine oxide can be converted to a more polar derivative by treatment with reagents like hydrogen peroxide, making it easier to remove by column chromatography or extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for generating the ylide from (2,4-Dichlorobenzyl)triphenylphosphonium Chloride?
The choice of base is critical for a successful Wittig reaction. The acidity of the α-protons on the phosphonium salt and the stability of the resulting ylide are key factors. For benzyl-type phosphonium salts, a range of bases can be used.
Comparison of Common Bases:
| Base | Strength | Common Solvents | Comments |
| Sodium Hydroxide (NaOH) | Strong | Dichloromethane/Water | Can be used in a two-phase system, which avoids the need for strictly anhydrous conditions. |
| Potassium tert-Butoxide (KOtBu) | Strong | THF, DMF | A strong, non-nucleophilic base suitable for generating many ylides. |
| Sodium Hydride (NaH) | Strong | THF, DMF | A strong, non-nucleophilic base, but requires careful handling as it is flammable. |
| n-Butyllithium (n-BuLi) | Very Strong | THF, Diethyl Ether | A very strong base that ensures complete deprotonation but requires strictly anhydrous and inert conditions. |
For (2,4-Dichlorobenzyl)triphenylphosphonium Chloride, the electron-withdrawing nature of the chlorine atoms increases the acidity of the benzylic protons, potentially allowing for the use of moderately strong bases. However, for optimal yields, stronger bases like NaH, KOtBu, or n-BuLi are generally recommended.
Q2: Which solvent should I use for my Wittig reaction?
The choice of solvent can influence the reaction rate, yield, and stereoselectivity.
Solvent Considerations:
| Solvent | Polarity | Properties and Uses |
| Tetrahydrofuran (THF) | Polar Aprotic | A common solvent for Wittig reactions, especially when using strong bases like n-BuLi or NaH. Must be anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | Can be used with bases like NaOH. Its high boiling point allows for reactions at elevated temperatures if necessary. |
| Dichloromethane (DCM) | Nonpolar | Often used in two-phase systems with aqueous base. |
| Toluene | Nonpolar | Can be used for the preparation of the phosphonium salt and in some Wittig reactions. |
The optimal solvent will depend on the chosen base and the specific carbonyl compound being used. Anhydrous conditions are crucial when using strong organometallic bases.
Q3: What is the typical reaction temperature and time?
Ylide formation is often carried out at low temperatures (0 °C to -78 °C) to control the reaction and improve ylide stability. After the addition of the carbonyl compound, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight. Monitoring the reaction progress by TLC is the best way to determine the optimal reaction time.
Q4: How can I prepare (2,4-Dichlorobenzyl)triphenylphosphonium Chloride?
This phosphonium salt is typically prepared by the reaction of triphenylphosphine with 2,4-dichlorobenzyl chloride. The reaction is a nucleophilic substitution (SN2) where triphenylphosphine acts as the nucleophile. The reaction is often carried out by heating the two reactants, sometimes in a solvent like toluene or even neat.
Experimental Protocol: General Procedure for the Wittig Reaction
This protocol provides a general method for the Wittig reaction between an aldehyde and (2,4-Dichlorobenzyl)triphenylphosphonium Chloride. This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
-
Aldehyde
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-Butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) or potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve (2,4-Dichlorobenzyl)triphenylphosphonium Chloride (1.2 equivalents) in a minimal amount of anhydrous THF.
-
Slowly add the phosphonium salt solution to the stirred base suspension at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the ylide is often accompanied by a color change (typically to orange or red).
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Troubleshooting Low Reactivity of Stabilized Wittig Reagents
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low reactivity of stabilized Wittig reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my stabilized Wittig reagent showing low or no reactivity?
Stabilized Wittig reagents, which contain an electron-withdrawing group (e.g., ester, ketone) on the ylide, are inherently less reactive than their non-stabilized counterparts.[1][2][3] This reduced reactivity is due to the delocalization of the negative charge on the carbanion, which makes the ylide less nucleophilic.[3] Consequently, they may fail to react with less reactive carbonyl compounds, particularly ketones and sterically hindered aldehydes.[4][5]
Q2: My reaction with a ketone is not working. What is the issue?
Stabilized ylides often struggle to react with ketones due to a combination of steric hindrance and the lower electrophilicity of the ketone carbonyl group compared to an aldehyde.[4][5][6] The initial nucleophilic attack of the stabilized ylide on the ketone is often the rate-determining step and can be very slow or not occur at all.[5]
Q3: Can I use a stronger base to increase the reactivity of my stabilized ylide?
For stabilized Wittig reagents, a strong base is typically not necessary for ylide formation. Weak bases like sodium hydroxide or potassium carbonate are often sufficient to deprotonate the corresponding phosphonium salt.[7] Using a very strong base like n-butyllithium is generally not required and may not significantly increase the reactivity of the already-formed stabilized ylide. The low reactivity is an inherent property of the stabilized ylide itself.
Q4: What are the ideal reaction conditions for a stabilized Wittig reaction?
-
Solvents: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used.[4] Interestingly, for some stabilized ylides, reactions in water have been shown to be effective and can even accelerate the reaction rate, often providing high yields and E-selectivity.[8][9]
-
Temperature: Reactions are often run at room temperature. However, for sluggish reactions, gentle heating may improve the yield.[10]
-
Reaction Time: Reaction times can vary from a few hours to overnight. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC).
Q5: My stabilized Wittig reaction is giving a poor yield. How can I improve it?
Several factors could be contributing to a poor yield:
-
Steric Hindrance: If either the carbonyl compound or the Wittig reagent is sterically bulky, the reaction rate will be significantly slower, leading to lower yields.[6]
-
Purity of Reactants: Ensure the aldehyde or ketone is pure and free from oxidation or polymerization products. Aldehydes, in particular, can be unstable.[6] The phosphonium salt should be dry, as moisture can interfere with the reaction.
-
Incomplete Ylide Formation: Although stabilized ylides are generally stable, ensure that the chosen base is appropriate and has been given enough time to generate the ylide before adding the carbonyl compound.
Q6: What is the expected stereochemical outcome for a reaction with a stabilized Wittig reagent?
Stabilized Wittig reagents almost exclusively produce the (E)-alkene (trans isomer).[1][2][3] This is because the reaction is thermodynamically controlled, favoring the formation of the more stable trans-oxaphosphetane intermediate.[11]
Troubleshooting Guide
Issue 1: No reaction or very low conversion with a ketone or sterically hindered aldehyde.
| Possible Cause | Troubleshooting Step |
| Inherently low reactivity of the stabilized ylide with the substrate. | Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally provide better yields with sterically hindered ketones.[4][6] |
| Steric hindrance. | If possible, use a less sterically hindered analog of either the carbonyl compound or the Wittig reagent. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the starting materials are being consumed very slowly, consider increasing the reaction temperature or extending the reaction time. |
Issue 2: Low yield with an aldehyde.
| Possible Cause | Troubleshooting Step |
| Poor quality of the aldehyde. | Purify the aldehyde before use (e.g., by distillation or chromatography). Aldehydes can oxidize to carboxylic acids or polymerize on standing.[6] |
| Suboptimal reaction conditions. | Experiment with different solvents. While THF and DCM are common, aqueous conditions have proven effective for certain stabilized ylides.[8] |
| Moisture in the reaction. | Ensure all glassware is flame-dried and use anhydrous solvents, especially if using a moisture-sensitive base for ylide generation. |
Data Presentation
Table 1: Comparison of the Wittig Reaction and the Horner-Wadsworth-Emmons (HWE) Reaction
| Feature | Stabilized Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity | Less reactive, especially with ketones.[4] | More nucleophilic and reactive, effective with hindered ketones.[4][12] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove).[4] | Water-soluble phosphate ester (easily removed by extraction).[4][12] |
| Stereoselectivity | High (E)-selectivity.[1] | Excellent (E)-selectivity.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for a Stabilized Wittig Reaction
This protocol describes a one-pot aqueous Wittig reaction using a stabilized ylide.
Materials:
-
Triphenylphosphine
-
Alkyl bromoacetate (or other activated alkyl halide)
-
Aldehyde
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stir bar and stir plate
-
Test tube or round-bottom flask
Procedure:
-
To a suitable reaction vessel containing a magnetic stir bar, add powdered triphenylphosphine (1.4 equivalents).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the stirred suspension, add the alkyl bromoacetate (1.6 equivalents) followed by the aldehyde (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, the product can often be isolated by simple filtration if it is a solid. If the product is an oil, extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - A Troubleshooting Alternative
This protocol is a general procedure for the HWE reaction, which is an excellent alternative when a stabilized Wittig reaction fails, particularly with ketones.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (or other phosphonate ester)
-
Aldehyde or ketone
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles for transfer of reagents
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased. This indicates the formation of the phosphonate carbanion.
-
Cool the reaction mixture back down to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically a few hours to overnight).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The water-soluble phosphate byproduct will be removed during the aqueous washes.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low reactivity of stabilized Wittig reagents.
Caption: Key factors influencing the reactivity of stabilized Wittig reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Wittig Reaction Selectivity
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to improve E/Z selectivity in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing E/Z selectivity in a Wittig reaction?
The E/Z selectivity of the Wittig reaction is primarily determined by the nature of the ylide, the reaction conditions, and the structure of the aldehyde or ketone. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides generally yield E-alkenes. Reaction conditions such as solvent, temperature, and the presence of salts can also significantly impact the stereochemical outcome.
Q2: How can I favor the formation of the Z-alkene?
To favor the formation of the Z-alkene, unstabilized ylides should be used. These ylides are typically derived from alkylphosphonium salts. The reaction should be carried out in a non-polar, aprotic solvent, such as THF or ether, and at low temperatures. It is also crucial to use a strong, salt-free base for the deprotonation of the phosphonium salt to generate the ylide. The use of bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) is recommended as they do not introduce lithium salts which can affect selectivity.
Q3: How can I increase the selectivity for the E-alkene?
For E-alkene synthesis, stabilized ylides are the preferred choice. These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge. The reaction is typically performed in a protic solvent, and higher temperatures can also favor the E-isomer. Alternatively, the Schlosser modification of the Wittig reaction is a powerful method for obtaining E-alkenes, even with unstabilized ylides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z-selectivity with an unstabilized ylide | 1. Presence of lithium salts. 2. Reaction temperature is too high. 3. Use of a polar aprotic solvent. | 1. Use salt-free ylides by employing bases like NaHMDS or KHMDS. 2. Perform the reaction at low temperatures (e.g., -78 °C). 3. Use non-polar solvents like THF, ether, or toluene. |
| Low E-selectivity with a stabilized ylide | 1. Reaction conditions are not at equilibrium. | 1. Use a protic solvent or add a catalytic amount of a substance that can protonate the betaine reversibly. 2. Increase the reaction temperature to favor the thermodynamic product. |
| Formation of a mixture of E and Z isomers | The ylide has intermediate stability. | 1. For higher Z-selectivity, employ the conditions for unstabilized ylides (salt-free, low temperature). 2. For higher E-selectivity, consider the Schlosser modification. |
Quantitative Data on Selectivity
The following table summarizes the effect of different reaction conditions on the E/Z selectivity of the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride.
| Ylide Generation Conditions | Solvent | Temperature (°C) | E:Z Ratio |
| n-BuLi | THF | -78 to 25 | 42:58 |
| NaNH2 | THF | 25 | 23:77 |
| NaHMDS | THF | -78 | 10:90 |
| NaHMDS | Toluene | -78 | 5:95 |
Key Experimental Protocols
Protocol 1: Synthesis of a Z-Alkene using a Salt-Free Ylide
This protocol describes the reaction of benzaldehyde with benzyltriphenylphosphonium ylide generated under salt-free conditions to favor the Z-isomer of stilbene.
-
Ylide Generation: In a flame-dried, nitrogen-purged flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in dry THF. Cool the solution to -78 °C. Add a solution of NaHMDS (1.05 eq) in THF dropwise. Stir the resulting orange-red solution for 1 hour at -78 °C.
-
Reaction with Aldehyde: Add a solution of benzaldehyde (1.0 eq) in dry THF dropwise to the ylide solution at -78 °C.
-
Quenching and Workup: After stirring for 4 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the Z-stilbene.
Protocol 2: The Schlosser Modification for E-Alkene Synthesis
This modification of the Wittig reaction allows for the synthesis of E-alkenes from unstabilized ylides.
-
Ylide Generation and Reaction: Generate the ylide and react it with the aldehyde at low temperature (-78 °C) as described in Protocol 1 to form the syn-betaine.
-
Betaine Lithiation: Add a second equivalent of an alkyllithium reagent (e.g., n-BuLi) at -78 °C to deprotonate the betaine at the carbon atom bearing the phosphonium group, forming a β-oxido ylide.
-
Isomerization: Allow the solution to warm to -30 °C. The β-oxido ylide will equilibrate to the more stable anti-isomer.
-
Protonation and Elimination: Cool the solution back to -78 °C and add a proton source, such as tert-butanol, to protonate the β-oxido ylide, forming the anti-betaine. Upon warming to room temperature, the anti-betaine will eliminate to give the E-alkene.
-
Workup and Purification: Perform an aqueous workup and purify the product by column chromatography as described in Protocol 1.
Visual Guides
Caption: Factors influencing E/Z selectivity in Wittig reactions.
Caption: Workflow for the Schlosser modification to synthesize E-alkenes.
Wittig Reaction Work-Up and Product Isolation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of products from Wittig reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up and product purification process.
Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct
The most common challenge in a Wittig reaction work-up is the removal of triphenylphosphine oxide (TPPO), which is often of similar polarity to the desired alkene product.
Q1: My product is non-polar. How can I remove the TPPO?
A1: For non-polar products, the significant difference in polarity between your product and the more polar TPPO can be exploited.
-
Method 1: Precipitation/Trituration. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like pentane or hexanes.[1][2] TPPO is poorly soluble in these solvents and will often precipitate as a white solid, which can be removed by filtration.[1][2] This process may need to be repeated 2-3 times for effective removal.[1][3]
-
Method 2: Silica Gel Plug Filtration. Dissolve the crude mixture in a minimal amount of a solvent in which your product is soluble but TPPO has lower solubility (e.g., diethyl ether or a mixture of ether and hexanes).[3] Pass this solution through a short plug of silica gel. The non-polar product will elute with a non-polar eluent, while the more polar TPPO will be retained on the silica.[3]
Q2: My product is polar, making precipitation with non-polar solvents ineffective. What are my options?
A2: When your product is polar, co-precipitation with TPPO is a common issue. In this case, alternative strategies are necessary.
-
Method 1: Complexation and Precipitation with Metal Salts. TPPO can form insoluble complexes with various metal salts, allowing for its removal by filtration. This is particularly effective in polar solvents.[1][4]
-
Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in ethanol to the crude reaction mixture can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex.[1][2][4] An optimal ratio is often 2 equivalents of ZnCl₂ to 1 equivalent of TPPO.[1][4]
-
Magnesium Chloride (MgCl₂): This method is effective in solvents like toluene and dichloromethane.[1] However, it is inefficient in ethereal solvents like THF.[1]
-
Calcium Bromide (CaBr₂): Anhydrous CaBr₂ has shown high efficiency for TPPO removal from THF solutions.[1]
-
-
Method 2: Column Chromatography. While often a last resort for large-scale reactions due to cost and time, column chromatography is a reliable method for separating products of similar polarity.[1] A silica gel column with a gradient elution, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate, can effectively separate the desired product from TPPO.
Issue 2: The Wittig Reaction Did Not Go to Completion, and I Have Unreacted Starting Material.
Q1: How can I separate my product from the unreacted aldehyde/ketone?
A1: The separation strategy will depend on the properties of your starting material and product.
-
Column Chromatography: This is the most general and effective method for separating multiple components in a reaction mixture. The polarity difference between the aldehyde/ketone, the alkene product, and TPPO will allow for their separation on a silica gel column.
-
Bisulfite Adduct Formation: Aldehydes can often be selectively removed by forming a water-soluble bisulfite adduct. This involves washing the organic layer with a saturated solution of sodium bisulfite. The adduct will move to the aqueous layer, which can then be separated. This method is generally not effective for ketones.
Issue 3: Formation of Other Side Products.
Q1: Besides TPPO and unreacted starting materials, what other side products can form, and how can I remove them?
A1: Side reactions can lead to other impurities.
-
Products from Ylide Hydrolysis: Moisture can cause the ylide to hydrolyze back to the phosphonium salt or decompose.[5] An aqueous work-up will typically remove these charged species into the aqueous layer.
-
Base-Related Byproducts: The base used to generate the ylide can sometimes lead to byproducts from side reactions with the starting materials or solvent.[6] A standard aqueous workup with washes of water and brine can help remove many of these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my Wittig reaction is complete?
A1: A standard aqueous work-up is typically the first step. This involves quenching the reaction (e.g., with water or saturated aqueous ammonium chloride), extracting the product into an organic solvent, washing the organic layer with water and then brine to remove water-soluble impurities, and finally drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[7][8]
Q2: Can I avoid the formation of TPPO altogether?
A2: While TPPO is an inherent byproduct of the classic Wittig reaction, its problematic removal has led to the development of alternative reagents.
-
Polymer-supported Triphenylphosphine: Using a resin-bound phosphine allows the resulting phosphine oxide to be removed by simple filtration.[1][9]
-
Modified Phosphines: Phosphines with modified structures can be used to make their corresponding oxides more soluble in acidic or basic aqueous solutions, facilitating their removal by extraction.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a popular alternative that uses phosphonate esters. The phosphate byproduct is typically water-soluble and easily removed during an aqueous work-up.[10][11]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[12] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from TPPO and other impurities.
Q4: Is recrystallization a viable method for purifying my Wittig product?
A4: Yes, recrystallization can be a very effective purification technique, especially if your product is a solid.[13][14] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while TPPO remains soluble.[14][15] Alcohols like propanol or isopropanol are often good choices for recrystallizing non-polar to moderately polar alkene products, as the more polar TPPO tends to be more soluble in them.[13][14][15]
Data Presentation
Table 1: Comparison of Common Solvents for TPPO Precipitation/Trituration
| Solvent | TPPO Solubility | Typical Use Case |
| Pentane | Very Low | Precipitation of TPPO from non-polar products.[2] |
| Hexanes | Very Low | Similar to pentane, for precipitating TPPO.[2] |
| Diethyl Ether | Low (especially when cold) | Can be used for precipitation or as part of the mobile phase in plug filtration.[3][4] |
| Cyclohexane | Very Low | Used to precipitate TPPO.[16] |
Table 2: Metal Salts for TPPO Complexation and Precipitation
| Metal Salt | Complex Formed | Effective Solvents | Reference |
| Zinc Chloride (ZnCl₂) | ZnCl₂(TPPO)₂ | Ethanol | [1][4] |
| Magnesium Chloride (MgCl₂) | MgCl₂(TPPO)₂ | Toluene, Dichloromethane | [1] |
| Calcium Bromide (CaBr₂) | CaBr₂(TPPO)₂ | Tetrahydrofuran (THF) | [1] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
-
Reaction Work-up: After the Wittig reaction is complete, perform a standard aqueous work-up.
-
Solvent Removal: Remove the organic solvent under reduced pressure to obtain the crude product residue.
-
Dissolution: Dissolve the crude residue in a minimal amount of ethanol.
-
Precipitation: At room temperature, add 2 equivalents (relative to the starting phosphonium salt) of a 1.8 M solution of zinc chloride in warm ethanol to the ethanolic solution of the crude product.[1]
-
Stirring: Stir the mixture for a couple of hours at room temperature.[2][4] A white precipitate of the ZnCl₂(TPPO)₂ complex will form.
-
Filtration: Filter the mixture to remove the precipitated complex.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The remaining residue can be further purified if necessary by column chromatography or recrystallization.
Protocol 2: Purification via a Silica Gel Plug
-
Preparation: Prepare a short column (plug) of silica gel in a Pasteur pipette or a small chromatography column.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexanes or a hexanes/diethyl ether mixture).[3]
-
Loading: Carefully load the dissolved crude mixture onto the top of the silica gel plug.
-
Elution: Elute the column with a non-polar solvent or a solvent mixture with low polarity. The less polar alkene product should elute first.
-
Monitoring: Collect fractions and monitor them by TLC to determine which fractions contain the pure product. The more polar TPPO will remain at the top of the silica plug.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for a Wittig reaction from completion to product isolation.
Caption: Decision tree for troubleshooting the removal of triphenylphosphine oxide (TPPO).
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. shenvilab.org [shenvilab.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. Chromatography-free Wittig reactions using a bifunctional polymeric reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
purification of alkenes via recrystallization or column chromatography
Welcome to the Technical Support Center for Alkene Purification. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the purification of alkenes using recrystallization and column chromatography.
Recrystallization of Alkenes
Recrystallization is a technique used to purify solid compounds. For alkenes, this method is most effective for those that are solid at room temperature, which typically includes higher molecular weight alkenes or those with structural features that promote crystal lattice formation.[1][2] Simple, low-molecular-weight alkenes are often liquids and thus not suitable for this method.[3]
Recrystallization: Frequently Asked Questions (FAQs)
Q1: Why is it difficult to recrystallize simple alkenes? A1: Simple internal or external alkenes often do not crystallize well.[3] As nonpolar molecules, they exhibit only weak van der Waals intermolecular forces.[4] This makes the formation of a stable, ordered crystal lattice energetically less favorable compared to compounds with stronger intermolecular forces like hydrogen bonds or dipole-dipole interactions.
Q2: What is the ideal solvent for recrystallizing an alkene? A2: The ideal solvent should dissolve the alkene completely when hot but poorly when cold.[5] Since alkenes are nonpolar, suitable solvents are typically nonpolar or weakly polar organic solvents.[1][6][7] The principle of "like dissolves like" is a key guide. A common issue is finding a solvent where the alkene's solubility shows a strong temperature dependence.
Q3: What is a solvent-pair recrystallization and when should I use it? A3: A solvent-pair system is used when no single solvent has the ideal solubility properties.[8] It consists of two miscible solvents: one in which the alkene is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[9] You dissolve the alkene in a minimum amount of the hot soluble solvent and then add the anti-solvent dropwise until the solution becomes cloudy (saturated). A few drops of the hot soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: My alkene "oiled out" instead of forming crystals. What should I do? A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the alkene or if the compound is significantly impure.[10] To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent to prevent premature precipitation, and allow it to cool much more slowly. Insulating the flask can promote the slow formation of crystals over oiling out.[10]
Recrystallization Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated.[10]2. The solution is supersaturated. Crystallization has not been initiated.[11] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[10]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[11] |
| Very low yield of recovered crystals. | 1. Too much solvent was used. A significant amount of the product remains in the mother liquor.[12]2. Premature crystallization during a hot filtration step.3. Crystals were washed with warm solvent. | 1. Concentrate the mother liquor and cool it further (e.g., in an ice bath) to recover more product.[12]2. Reheat the filtration apparatus and the solution. Add a slight excess of hot solvent before filtering.[13]3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
| Crystals are discolored or appear impure. | 1. Colored impurities are present. 2. Crystallization occurred too rapidly, trapping impurities in the lattice.[12] | 1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal.2. Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly to form purer crystals.[12] |
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Caption: Troubleshooting logic for common recrystallization issues.
Experimental Protocol: Recrystallization of 2,4,6-Triphenyl-1-hexene
This protocol is adapted for an alkene that is a solid at room temperature.
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Test single solvents (e.g., ethanol, methanol, hexane) to find one that dissolves the solid when hot but not when cold. Ethanol is a suitable solvent for 2,4,6-Triphenyl-1-hexene.[14]
-
Dissolution: Place 5.0 g of crude 2,4,6-Triphenyl-1-hexene in a 100 mL Erlenmeyer flask. Add a boiling chip and approximately 40-50 mL of ethanol.[14] Heat the mixture to boiling on a hot plate, swirling gently, until all the solid dissolves. Add the minimum amount of hot ethanol necessary for complete dissolution.[15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[16] Slow cooling is crucial for the formation of large, pure crystals. Once the flask reaches room temperature, it can be placed in an ice-water bath to maximize crystal yield.[14]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass.
Quantitative Data Example[14]
The following data is representative for the recrystallization of 2,4,6-Triphenyl-1-hexene from ethanol.
| Parameter | Value | Unit | Notes |
| Starting Mass | 5.0 | g | Assumed for this protocol. |
| Initial Purity (GC) | ~95 | % | Typical for reagent grade. |
| Recrystallization Solvent | Ethanol | - | Anhydrous or 95% can be used. |
| Volume of Hot Ethanol | ~40-50 | mL | To dissolve solid at boiling point. |
| Dissolution Temp. | ~78 | °C | Boiling point of ethanol. |
| Crystallization Temp. | 0 - 5 | °C | Using an ice-water bath. |
| Final Mass | 4.0 - 4.5 | g | Representative recovered mass. |
| Final Purity (GC) | >99 | % | Expected purity post-recrystallization. |
| Yield | 80 - 90 | % | Expected percentage yield. |
Column Chromatography of Alkenes
Column chromatography is a highly effective and widely used method for purifying alkenes, separating them from other compounds based on differences in polarity.[17]
Column Chromatography: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying alkenes? A1: Silica gel (SiO₂) is the most common stationary phase and is suitable for most alkenes.[18] Alumina (Al₂O₃) can also be used.[17] Both are polar adsorbents. Since alkenes are typically nonpolar, they will have a weak affinity for the stationary phase and elute relatively quickly.
Q2: How do I choose the right solvent system (mobile phase)? A2: The choice of solvent is critical.[17] For nonpolar alkenes, a nonpolar solvent system is required. Start with a very nonpolar solvent like hexanes or petroleum ether.[19] Polarity can be gradually increased by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. The ideal solvent system should give your target alkene a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[20]
Q3: My alkene seems to have decomposed on the column. Why? A3: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[21] Some alkenes may be prone to isomerization or other reactions on the acidic silica surface. If you suspect this, you can use deactivated silica gel (by adding a small percentage of triethylamine, ~1-3%, to your solvent system) or switch to a different stationary phase like neutral alumina.[19]
Q4: My compounds are not separating well (bands are overlapping). What can I do? A4: Poor separation can result from several factors:
-
Incorrect Solvent System: If the Rf value is too high (>0.5), the compound moves too fast for effective separation. Decrease the polarity of the mobile phase.[21]
-
Column Overloading: Using too much sample for the amount of stationary phase will lead to broad, overlapping bands.[18] A general rule is to use 20-50 times the weight of stationary phase to the weight of your crude sample.[17]
-
Poor Column Packing: Cracks, bubbles, or uneven packing in the stationary phase will cause the bands to run unevenly.[22][23] Ensure the column is packed uniformly.
Column Chromatography Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound elutes too quickly (High Rf). | The mobile phase is too polar. | Decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[24] |
| Compound won't elute (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the solvent system. If starting with 100% hexane, try adding 1-2% diethyl ether or ethyl acetate.[24] |
| Streaking or "tailing" of spots on TLC/bands on column. | 1. Compound is too polar for the solvent. 2. Sample is interacting too strongly with the stationary phase. [18] | 1. Increase the mobile phase polarity.2. For acidic or basic compounds, add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the band shape. |
| Cracked or channeled stationary phase. | The column ran dry, or the polarity of the solvent was changed too drastically.[25] | The separation will be poor. The column must be repacked. Always keep the silica surface wet with solvent and change solvent polarity gradually if using a gradient. |
| No compound is recovered. | The compound may have decomposed on the column or is not visible by your detection method (e.g., UV lamp).[21] | 1. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[21]2. Try a different visualization technique (e.g., an iodine chamber or a chemical stain) for your TLC analysis.[26] |
// Nodes start [label="Start:\nCrude Alkene Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="1. Develop Solvent System\nusing Thin Layer Chromatography (TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rf_check [label="Is Rf of alkene\n~0.25-0.35?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_solvent [label="Adjust solvent polarity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pack_column [label="2. Pack Column\n(Slurry or Dry Pack Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="3. Load Sample\n(Concentrated in minimal solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="4. Elute Column\nwith chosen solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="5. Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Analyze Fractions by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combine [label="7. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="8. Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPure Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tlc; tlc -> rf_check; rf_check -> pack_column [label=" Yes "]; rf_check -> adjust_solvent [label=" No "]; adjust_solvent -> tlc; pack_column -> load_sample; load_sample -> elute; elute -> collect; collect -> analyze; analyze -> combine; combine -> evaporate; evaporate -> end; }
Caption: General workflow for alkene purification by column chromatography.
Experimental Protocol: Column Chromatography of an Alkene Mixture
This protocol describes the separation of a nonpolar alkene from a slightly more polar impurity.
-
TLC Analysis: Develop a solvent system that provides good separation of your alkene and impurities. A good starting point for a nonpolar alkene is 2-5% ethyl acetate in hexanes.[19] The target alkene should have an Rf value of ~0.25-0.35.[20]
-
Column Preparation:
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[27]
-
Add a thin layer (~1 cm) of sand over the plug.
-
Slurry Packing (Recommended): In a beaker, mix silica gel with your starting eluent to form a slurry. Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[28] Allow the silica to settle.
-
Once packed, drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top to protect the silica surface.[28] Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude alkene mixture in the minimum possible volume of the eluting solvent (or a less polar solvent like dichloromethane if solubility is an issue).[29]
-
Carefully add the concentrated sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it just reaches the top of the sand layer.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to the top of the sand.
-
-
Elution and Fraction Collection:
-
Fill the column carefully with the eluting solvent.
-
Begin collecting the eluent in numbered test tubes or flasks (fractions).[28]
-
Maintain a constant level of solvent at the top of the column to ensure a continuous, even flow. For faster elution ("flash chromatography"), gentle pressure can be applied to the top of the column.[28]
-
-
Analysis:
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified alkene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. web.uvic.ca [web.uvic.ca]
- 18. chromtech.com [chromtech.com]
- 19. Chromatography [chem.rochester.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Purification [chem.rochester.edu]
- 22. cactus.utahtech.edu [cactus.utahtech.edu]
- 23. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 24. researchgate.net [researchgate.net]
- 25. Rookie Mistakes [chem.rochester.edu]
- 26. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 28. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 29. orgchemboulder.com [orgchemboulder.com]
- 30. How To [chem.rochester.edu]
- 31. chem.libretexts.org [chem.libretexts.org]
Navigating the Stereochemical Maze of the Wittig Reaction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with a high degree of control. However, achieving the desired stereoselectivity (the preferential formation of either the Z or E alkene isomer) can be a significant challenge, often influenced by a subtle interplay of solvent, temperature, and reagent choice. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, ensuring you can navigate the complexities of the Witt-ig reaction with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the stereochemical outcome of the Wittig reaction?
A1: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphonium ylide used. Unstabilized ylides, typically bearing alkyl or aryl substituents, generally favor the formation of the Z-alkene under kinetic control.[1] Conversely, stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, predominantly yield the E-alkene under thermodynamic control.[2]
Q2: How does solvent polarity influence the Z/E ratio of the Wittig reaction?
A2: Solvent polarity can have a profound impact on the stereoselectivity of the Wittig reaction, particularly with unstabilized and semi-stabilized ylides. For non-stabilized ylides, non-polar, aprotic solvents like toluene, tetrahydrofuran (THF), or diethyl ether are recommended to maximize Z-selectivity.[1][3] Polar aprotic solvents can stabilize the betaine intermediate, potentially leading to equilibration and a higher proportion of the E-isomer.[1] In the case of stabilized ylides, the reaction is generally less sensitive to solvent polarity, but aprotic solvents are still commonly employed.[2]
Q3: What is the general effect of temperature on the stereoselectivity of the Wittig reaction?
A3: Temperature is a critical parameter for controlling the stereochemical outcome. For reactions with unstabilized ylides, which are under kinetic control, lower temperatures (e.g., -78 °C) are essential for achieving high Z-selectivity.[1] At higher temperatures, the reversibility of the initial addition step can increase, leading to the formation of the more thermodynamically stable E-alkene. For reactions with stabilized ylides, which are under thermodynamic control, higher temperatures generally favor the formation of the more stable E-alkene.[2]
Q4: I am observing a poor Z:E ratio with a non-stabilized ylide. What are the likely causes and how can I troubleshoot this?
A4: A common reason for poor Z-selectivity with non-stabilized ylides is the presence of lithium salts in the reaction mixture, which can promote equilibration of the reaction intermediates.[1] Using "salt-free" conditions, by employing bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) instead of n-butyllithium, can significantly improve the Z:E ratio.[4] Additionally, ensure that the reaction is performed in a non-polar, aprotic solvent at a low temperature.
Q5: My reaction with a stabilized ylide is giving a mixture of isomers instead of predominantly the E-alkene. What should I investigate?
A5: While stabilized ylides strongly favor the E-alkene, certain factors can lead to the formation of the Z-isomer. The structure of the aldehyde and the ylide can play a role; sterically hindered reactants may alter the stereochemical course. The reaction may not have reached thermodynamic equilibrium. Consider increasing the reaction time or temperature to allow for complete equilibration to the more stable E-product.[2]
Troubleshooting Guides
Issue: Low Z-Selectivity with Non-Stabilized Ylides
Possible Causes:
-
Presence of Lithium Salts: Lithium cations can coordinate with the betaine intermediate, leading to equilibration and formation of the E-alkene.[1]
-
Polar Solvent: Polar aprotic or protic solvents can stabilize the intermediates, eroding kinetic control.[1]
-
Elevated Temperature: Higher temperatures provide the energy to overcome the activation barrier for the reverse reaction, allowing for equilibration to the thermodynamic E-product.[5][6]
Troubleshooting Steps:
-
Switch to a "Salt-Free" Base: Replace n-butyllithium with a sodium- or potassium-based strong base like NaHMDS or KOtBu.[4]
-
Optimize Solvent Choice: Use a non-polar, aprotic solvent such as toluene, THF, or diethyl ether.[1]
-
Control the Temperature: Maintain a low reaction temperature, typically -78 °C, throughout the addition of the carbonyl compound.[1]
Issue: Low E-Selectivity with Stabilized Ylides
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached thermodynamic equilibrium, resulting in a mixture of isomers.[2]
-
Steric Hindrance: Significant steric bulk on either the ylide or the carbonyl compound can disfavor the transition state leading to the E-alkene.
-
Use of Protic Solvents: Protic solvents can interfere with the reaction mechanism and affect selectivity.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture to ensure it reaches thermodynamic equilibrium.[2]
-
Evaluate Substrate Sterics: If significant steric hindrance is present, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which often provides excellent E-selectivity.[7]
-
Ensure Anhydrous, Aprotic Conditions: Use a dry, aprotic solvent to avoid complications from protic species.
Data Presentation
The following tables summarize the quantitative effects of solvent polarity and, where available, temperature on the Z/E ratio of the Wittig reaction for different ylide types.
Table 1: Effect of Solvent on the Z/E Ratio for a Non-Stabilized Ylide
| Solvent | Dielectric Constant (ε) | Z/E Ratio | Reference |
| Toluene | 2.4 | 81/19 | [3] |
| Dichloromethane (DCM) | 9.1 | 50/50 | [3] |
| Water | 80.1 | 27/73 | [3] |
Table 2: Effect of Solvent on the Z/E Ratio for a Semi-Stabilized Ylide
| Solvent | Dielectric Constant (ε) | Z/E Ratio | Reference |
| Toluene | 2.4 | 25/75 | [3] |
| Tetrahydrofuran (THF) | 7.6 | 32/68 | [3] |
| Dichloromethane (DCM) | 9.1 | 55/45 | [3] |
| Acetonitrile (MeCN) | 37.5 | 57/43 | [3] |
| Methanol (MeOH) | 32.7 | 55/45 | [3] |
Experimental Protocols
Protocol 1: Maximizing Z-Selectivity with a Non-Stabilized Ylide (Salt-Free Conditions)
This protocol is designed to favor the formation of the Z-alkene by employing a non-stabilized ylide under kinetically controlled, salt-free conditions.
1. Ylide Generation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.1 equivalents). b. Add anhydrous, non-polar solvent (e.g., THF or toluene). c. Cool the suspension to -78 °C using a dry ice/acetone bath. d. Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 equivalents) in the same anhydrous solvent. e. Stir the resulting colored (often orange or deep red) ylide solution at -78 °C for 1 hour.
2. Wittig Reaction: a. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution at -78 °C. b. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). c. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
3. Work-up and Purification: a. Allow the mixture to warm to room temperature. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to isolate the desired Z-alkene.
Protocol 2: Maximizing E-Selectivity with a Stabilized Ylide
This protocol is designed to favor the formation of the E-alkene by using a stabilized ylide under thermodynamically controlled conditions.
1. Ylide Generation (if not commercially available): a. In a round-bottom flask, dissolve the phosphonium salt (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF). b. Add a mild base, such as triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH), and stir vigorously at room temperature until the ylide is formed (often indicated by a color change and the disappearance of the phosphonium salt).
2. Wittig Reaction: a. To the ylide solution, add the aldehyde or ketone (1.0 equivalent). b. Stir the reaction mixture at room temperature or heat to reflux to ensure the reaction reaches thermodynamic equilibrium. Monitor the reaction progress by TLC.
3. Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. If triphenylphosphine oxide precipitates, it can be removed by filtration. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to isolate the desired E-alkene.
Visualizations
Caption: Troubleshooting workflow for low Z-selectivity in Wittig reactions.
Caption: Factors influencing Wittig reaction stereoselectivity.
References
preventing ylide decomposition during Wittig reaction
Welcome to the Technical Support Center for the Wittig Reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Wittig reactions, with a specific focus on preventing the decomposition of phosphorus ylides.
Troubleshooting Guide: Preventing Ylide Decomposition
Ylide decomposition is a common cause of low yields and reaction failures in the Wittig reaction. This guide provides a systematic approach to identifying and resolving issues related to ylide instability.
Initial Troubleshooting Workflow
This workflow outlines the initial steps to diagnose and address ylide decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ylide decomposition?
A1: Phosphorus ylides, particularly unstabilized ylides, are strong bases and highly reactive.[1] The primary causes of their decomposition include:
-
Reaction with Protic Solvents: Contact with water, alcohols, or other acidic protons will lead to protonation of the ylide, resulting in decomposition to a hydrocarbon and phosphine oxide.[1]
-
Reaction with Oxygen: Unstabilized ylides can react with atmospheric oxygen. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Thermal Instability: Many ylides, especially non-stabilized ones, are thermally sensitive and can decompose at higher temperatures.
-
Side Reactions: In some cases, side reactions with other functional groups present in the starting materials can lead to ylide consumption.
Q2: How can I visually determine if my ylide is forming and if it is decomposing?
A2: The formation of many phosphorus ylides is accompanied by a distinct color change. For example, the deprotonation of an alkyltriphenylphosphonium salt with a strong base like n-butyllithium often results in a deep red, orange, or yellow solution, indicating the presence of the ylide. If this color fades prematurely before the addition of your carbonyl compound, it may be a sign of decomposition. However, the intensity and color can vary depending on the ylide's structure and conjugation.
Q3: What are "stabilized," "semi-stabilized," and "unstabilized" ylides, and how does this affect their stability?
A3: Ylides are classified based on the substituents attached to the carbanionic carbon:
-
Unstabilized Ylides: These have electron-donating groups (e.g., alkyl groups) on the carbanion. They are the most reactive and also the most prone to decomposition.[3]
-
Semi-Stabilized Ylides: These have an aryl or vinyl group on the carbanion, which can offer some resonance stabilization. They are more stable than unstabilized ylides but still require careful handling.
-
Stabilized Ylides: These possess electron-withdrawing groups (e.g., esters, ketones, nitriles) that delocalize the negative charge, making them significantly more stable.[3] Stabilized ylides are often commercially available as crystalline solids and are less susceptible to decomposition.[4]
Q4: My reaction is still failing even under anhydrous and inert conditions. What else could be wrong?
A4: If you have rigorously excluded moisture and oxygen, consider the following:
-
Base Quality: The strong bases used to generate ylides (e.g., n-BuLi, NaH, KOtBu) can degrade over time. Ensure you are using a fresh, properly titrated, or newly purchased batch of base.
-
Incomplete Deprotonation: The pKa of your phosphonium salt may be higher than anticipated, requiring a stronger base or longer deprotonation time.
-
Steric Hindrance: A sterically hindered ketone or a bulky ylide can significantly slow down the reaction, giving the ylide more time to decompose. In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.[5]
-
Aldehyde/Ketone Instability: The carbonyl compound itself might be unstable under the reaction conditions, leading to polymerization or other side reactions.[5]
Quantitative Data on Reaction Parameters
While precise kinetic data on ylide decomposition is sparse in the literature, the following tables provide recommended conditions to maximize ylide stability and reaction success based on the type of ylide being used.
Table 1: Recommended Conditions for Ylide Generation and Reaction
| Ylide Type | Recommended Bases | Recommended Solvents | Typical Temperature Range (°C) | Atmosphere |
| Unstabilized | n-BuLi, s-BuLi, NaH, KHMDS, KOtBu | Anhydrous THF, Diethyl Ether, Toluene | -78 to 0 (Formation), -78 to RT (Reaction) | Inert (N₂ or Ar) |
| Semi-stabilized | NaH, KOtBu, NaHMDS | Anhydrous THF, DMF, DMSO | 0 to RT | Inert (N₂ or Ar) |
| Stabilized | NaH, KOtBu, K₂CO₃, NaOEt | THF, CH₂Cl₂, Ethanol, Water | RT to Reflux | Air (often stable) |
Table 2: Qualitative Impact of Reaction Parameters on Ylide Stability
| Parameter | Impact on Unstabilized Ylides | Impact on Stabilized Ylides | Rationale |
| Presence of Water/Alcohol | High decomposition rate | Lower decomposition rate | Protonation of the highly basic ylide.[1] |
| Presence of Oxygen | High decomposition rate | Generally stable | Unstabilized ylides are susceptible to oxidation.[2] |
| Increased Temperature | Increased decomposition rate | Generally more stable | Provides energy to overcome the activation energy for decomposition pathways. |
| Use of Lithium-based Strong Bases | Can form lithium salt adducts, potentially affecting stereochemistry. | Less commonly used, weaker bases are sufficient. | Lithium salts can influence the reaction mechanism.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with an Unstabilized Ylide under Inert Atmosphere
This protocol describes the in situ generation of an unstabilized ylide and its subsequent reaction with a carbonyl compound.
Workflow for Wittig Reaction with Unstabilized Ylide
Materials:
-
Alkyltriphenylphosphonium salt (1.05 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-butyllithium in hexanes, 1.0 equivalent)
-
Aldehyde or ketone (1.0 equivalent)
-
Flame-dried, two or three-necked round-bottom flask with a magnetic stir bar, septa, and a nitrogen or argon inlet.
-
Syringes and needles for transfer of reagents.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of nitrogen or argon.
-
Phosphonium Salt Suspension: Add the alkyltriphenylphosphonium salt to the flask, followed by the anhydrous solvent via syringe.
-
Cooling: Cool the resulting suspension to the desired temperature (-78°C with a dry ice/acetone bath or 0°C with an ice bath).
-
Ylide Generation: Slowly add the strong base dropwise to the stirred suspension. A distinct color change (e.g., to orange, red, or deep yellow) should be observed, indicating ylide formation.
-
Stirring: Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Addition of Carbonyl: Dissolve the aldehyde or ketone in the same anhydrous solvent and add it slowly dropwise to the ylide solution at the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
challenges in reacting phosphonium salts with electron-deficient aldehydes
Welcome to the technical support center for challenges encountered when reacting phosphonium salts with electron-deficient aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for their olefination reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Wittig reaction with an electron-deficient aromatic aldehyde?
A1: Low yields in Wittig reactions with electron-deficient aldehydes can stem from several factors:
-
Reduced Ylide Reactivity: The stabilized phosphonium ylides typically used in these reactions are inherently less reactive than non-stabilized ylides.[1][2] This reduced nucleophilicity can lead to a slower and less efficient reaction with the aldehyde.
-
Side Reactions of the Aldehyde: Electron-deficient aldehydes can be prone to side reactions under basic conditions, such as self-condensation (aldol reaction) or disproportionation (Cannizzaro reaction).[3]
-
Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt, leading to a lower concentration of the active ylide.
-
Presence of Other Acidic Protons: If the aldehyde contains other acidic functional groups (e.g., a phenolic hydroxyl group), the base may deprotonate this group instead of the phosphonium salt, rendering the aldehyde less electrophilic.[4]
Q2: My reaction is not proceeding to completion, and I'm recovering unreacted aldehyde. What can I do?
A2: If you are observing significant amounts of unreacted starting material, consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: Stabilized ylides react more slowly, so extending the reaction time or gently heating the reaction mixture may be necessary.[3]
-
Use a Stronger Base: If ylide formation is the issue, switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could improve the yield.[4] However, be mindful of the base sensitivity of your aldehyde.
-
Change the Order of Addition: In some cases, adding the phosphonium salt to a mixture of the aldehyde and the base can be beneficial, especially if the ylide is unstable.[4]
-
Monitor Ylide Formation: If possible, use techniques like ³¹P NMR to confirm the formation of the ylide before adding the aldehyde.[4]
Q3: How can I improve the (E)-selectivity of my Wittig reaction with a stabilized ylide?
A3: Stabilized ylides generally favor the formation of the more thermodynamically stable (E)-alkene.[1] To further enhance (E)-selectivity, you can try the following:
-
Reaction Conditions: Running the reaction under conditions that allow for thermodynamic equilibration will favor the (E)-isomer. This often means higher temperatures and longer reaction times.
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Experimenting with different solvents may be beneficial.
-
Additives: The presence of salts, particularly lithium halides, can affect the reaction mechanism and stereoselectivity.[1] In some cases, the addition of a catalytic amount of an acid, such as benzoic acid, has been shown to improve E-selectivity.[5]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For consistently high (E)-selectivity, the HWE reaction is often a superior alternative to the Wittig reaction.[6][7]
Q4: When should I consider an alternative to the Wittig reaction?
A4: The Wittig reaction is a powerful tool, but for electron-deficient aldehydes, alternative methods may provide better results, especially in terms of yield and stereoselectivity. Consider an alternative, such as the Horner-Wadsworth-Emmons (HWE) reaction, under the following circumstances:
-
You require high (E)-selectivity. The HWE reaction almost exclusively produces the (E)-alkene.[6]
-
You are experiencing low yields with the Wittig reaction due to the low reactivity of a stabilized ylide. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.
-
The workup for your Wittig reaction is difficult due to the removal of triphenylphosphine oxide. The phosphate byproduct of the HWE reaction is water-soluble, which often simplifies purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete ylide formation. 2. Low reactivity of the stabilized ylide. 3. Deactivation of the aldehyde by the base (e.g., deprotonation of a phenol). 4. Unstable ylide. | 1. Use a stronger base (e.g., NaH, KOtBu). 2. Increase reaction temperature and/or time. 3. Protect acidic functional groups on the aldehyde before the reaction. 4. Generate the ylide in the presence of the aldehyde.[4] |
| Complex Product Mixture / Side Products | 1. Aldehyde self-condensation. 2. Cannizzaro reaction. 3. Epimerization of stereocenters adjacent to the carbonyl. | 1. Use a milder base (e.g., K₂CO₃, NaHCO₃, Ag₂CO₃).[3] 2. Perform the reaction at a lower temperature. 3. Consider a one-pot procedure in an aqueous medium.[8] |
| Poor (E/Z) Stereoselectivity | 1. Reaction conditions not optimized for the desired isomer. 2. Use of a semi-stabilized ylide which can give mixtures. | 1. For (E)-alkenes with stabilized ylides, use thermodynamic conditions (higher temperature, longer reaction time). 2. For (Z)-alkenes, non-stabilized ylides under kinetic control (low temperature, salt-free conditions) are preferred. 3. For high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is recommended.[6] |
| Difficulty in Purification | 1. Co-elution of the product with triphenylphosphine oxide. | 1. Convert triphenylphosphine oxide to a more polar, water-soluble derivative by treatment with acid. 2. Use the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble. |
Data Presentation
Table 1: Yields and (E/Z) Ratios for the Aqueous Wittig Reaction of Substituted Benzaldehydes with (Ethoxycarbonylmethylene)triphenylphosphorane
| Aldehyde | Yield (%) | (E/Z) Ratio |
| 4-Nitrobenzaldehyde | 98 | 98:2 |
| 4-Chlorobenzaldehyde | 95 | 95:5 |
| 4-Methoxybenzaldehyde | 66 | 92:8 |
| Benzaldehyde | 92 | 96:4 |
| 2-Chlorobenzaldehyde | 96 | >99:1 |
Data adapted from El-Batta, A., et al. (2007). J. Org. Chem., 72(14), 5244-5259.[8]
Experimental Protocols
Protocol 1: One-Pot Aqueous Wittig Reaction with 4-Nitrobenzaldehyde
This protocol is adapted from a procedure for the Wittig reaction in an aqueous medium, which can be advantageous for base-sensitive aldehydes.[8][9]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 eq), triphenylphosphine (1.1 eq), and ethyl bromoacetate (1.2 eq).
-
Solvent Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the ethyl 4-nitrocinnamate.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for Enhanced (E)-Selectivity
The HWE reaction is a reliable method for obtaining (E)-alkenes from aldehydes.
-
Phosphonate Carbanion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the electron-deficient aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Performance Showdown: (2,4-Dichlorobenzyl)triphenylphosphonium Chloride vs. Ammonium-Based Catalysts in Organic Synthesis
In the landscape of organic synthesis, the choice of catalyst is pivotal to driving reactions to completion with high efficiency and selectivity. Both phosphonium and ammonium salts have carved out significant roles, particularly as phase-transfer catalysts (PTCs) and, in the case of phosphonium salts, as reagents for olefination reactions. This guide provides a detailed comparison of (2,4-Dichlorobenzyl)triphenylphosphonium chloride, a specialized Wittig reagent, and the broader class of ammonium-based catalysts, supported by experimental data and detailed protocols to inform catalyst selection for researchers, scientists, and drug development professionals.
General Performance Comparison: Phosphonium vs. Ammonium Salts
A critical distinction between phosphonium and ammonium-based catalysts lies in their thermal and chemical stability. Quaternary phosphonium salts generally exhibit greater stability, particularly in strongly basic media and at elevated temperatures.[1][2][3] Ammonium salts, in contrast, are susceptible to Hofmann elimination, a degradation pathway that can occur in the presence of a strong base and heat, leading to reduced catalyst efficacy and the introduction of impurities.[1][2]
The catalytic activity of phosphonium salts can also be superior in certain phase-transfer reactions. This is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the reactant anion into the organic phase.[1]
Quantitative Data Presentation
The following tables summarize quantitative data comparing the performance of phosphonium and ammonium-based phase-transfer catalysts in specific reactions.
Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate [1]
| Catalyst | Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide | Phosphonium | 98 |
| Tri Capryryl methyl Ammonium Chloride | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide | Ammonium | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation. |
Table 2: General Comparison of Properties [1][2]
| Property | Phosphonium-Based Catalysts | Ammonium-Based Catalysts |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination.[1] | Lower; prone to Hofmann elimination in the presence of base and heat.[1][2] |
| Chemical Stability | More stable, particularly in strongly basic media.[1] | Can degrade under strongly basic conditions.[1] |
| Catalytic Activity | Often show higher activity and yields in specific reactions.[1] | Effective in a wide range of reactions. |
| Lipophilicity | Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases. | Varies with the alkyl chain length. |
| Cost | Can be more expensive than common ammonium salts.[2] | Generally less expensive and widely available.[2] |
Applications of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
(2,4-Dichlorobenzyl)triphenylphosphonium chloride is primarily utilized as a reagent in the Wittig reaction.[4][] This reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[6][7] The phosphonium salt is converted into a phosphorus ylide (or Wittig reagent), which then reacts with the carbonyl compound to form the desired alkene.[8]
Experimental Protocols
Experiment 1: Comparative Analysis in a Williamson Ether Synthesis (Phase-Transfer Catalysis)
This protocol is designed to compare the catalytic efficiency of a phosphonium salt and an ammonium salt in a classic SN2 reaction.
Objective: To synthesize allyl 2-naphthyl ether from 2-naphthol and allyl bromide using a phase-transfer catalyst.
Materials:
-
2-Naphthol
-
Allyl bromide
-
Dichloromethane (CH2Cl2)
-
50% Sodium hydroxide (NaOH) solution
-
Phosphonium Catalyst (e.g., Tetrabutylphosphonium bromide)
-
Ammonium Catalyst (e.g., Benzyltriethylammonium chloride)
-
Calcium chloride (CaCl2)
-
Silica gel for column chromatography
-
TLC plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
In two separate conical vials, each containing a magnetic stir bar, add 2-naphthol (e.g., 144 mg, 1.0 mmol) and dichloromethane (5 mL).
-
To one vial, add the phosphonium catalyst (e.g., 0.05 mmol). To the other vial, add the ammonium catalyst (e.g., 0.05 mmol).
-
To each vial, add allyl bromide (e.g., 1.1 mmol).
-
While stirring vigorously, add the 50% NaOH solution (e.g., 2 mL) to each vial.
-
Cover the vials and continue stirring at room temperature.
-
Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete (as indicated by the disappearance of the 2-naphthol spot on TLC), stop the stirring and add a small amount of calcium chloride to each vial to dry the organic layer.
-
Purify the product from each reaction mixture by column chromatography on silica gel.
-
Evaporate the solvent from the collected fractions to obtain the pure allyl 2-naphthyl ether.
-
Determine the yield for each catalyst and compare their performance.
Experiment 2: Synthesis of an Alkene via the Wittig Reaction
This protocol details the use of a phosphonium salt, such as (2,4-Dichlorobenzyl)triphenylphosphonium chloride, to synthesize an alkene.
Objective: To synthesize a substituted styrene from an aldehyde using a Wittig reagent generated from (2,4-Dichlorobenzyl)triphenylphosphonium chloride.
Materials:
-
(2,4-Dichlorobenzyl)triphenylphosphonium chloride
-
An appropriate aldehyde (e.g., benzaldehyde)
-
A strong base (e.g., n-butyllithium in THF or 50% NaOH)
-
Dichloromethane (CH2Cl2) or another suitable solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for anhydrous reactions if using n-BuLi
Procedure (using NaOH as base):
-
In a reaction flask, dissolve (2,4-Dichlorobenzyl)triphenylphosphonium chloride (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (10 mL).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (2-3 mL) dropwise to the mixture.
-
Stir the biphasic mixture vigorously at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.[9]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene. The triphenylphosphine oxide byproduct can also be separated during this step.[10]
Visualizations
Caption: General mechanism of Phase-Transfer Catalysis (PTC).
Caption: Mechanism of the Wittig Reaction.
Conclusion
The selection between (2,4-Dichlorobenzyl)triphenylphosphonium chloride and ammonium-based catalysts is fundamentally application-dependent. For phase-transfer catalysis, particularly under demanding conditions of high temperature or strong base, phosphonium salts often provide a distinct advantage in stability and may offer higher catalytic activity. Ammonium-based catalysts, being more cost-effective, remain a viable and excellent choice for a wide array of transformations under milder conditions. (2,4-Dichlorobenzyl)triphenylphosphonium chloride, however, finds its primary utility not as a phase-transfer catalyst but as a precursor to a Wittig reagent for the synthesis of alkenes, a reaction space where ammonium salts do not typically operate. Therefore, the choice is less about a direct substitution and more about selecting the appropriate tool for the specific synthetic challenge at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
alternative methods for stilbene synthesis like Heck or Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The stilbene core, a deceptively simple 1,2-diphenylethylene structure, is a cornerstone in medicinal chemistry and materials science. Its derivatives, such as the renowned antioxidant resveratrol, exhibit a wide spectrum of biological activities, driving continuous innovation in their synthetic preparation. While classic methods laid the groundwork, modern palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings have revolutionized the synthesis of these valuable compounds, offering greater efficiency and functional group tolerance.
This guide provides a comparative overview of key synthetic methodologies for stilbene derivatives, with a focus on the Heck and Suzuki reactions. We will also explore other powerful alternatives, including the Wittig, Horner-Wadsworth-Emmons (HWE), Perkin, and McMurry reactions. By presenting experimental data, detailed protocols, and mechanistic insights, this guide aims to equip researchers with the knowledge to select the most suitable synthetic strategy for their specific research needs.
At a Glance: Comparison of Stilbene Synthesis Methods
The choice of synthetic route to a particular stilbene derivative is a multifaceted decision, weighing factors such as desired stereoselectivity, substrate availability, functional group compatibility, and overall efficiency. The following table summarizes key quantitative data for various methods, providing a snapshot of their performance in specific, representative examples. It is important to note that yields and reaction conditions are highly substrate-dependent, and this table should be used as a general guide for comparison.
| Method | Stilbene Derivative | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) | Ref. |
| Heck Coupling | (E)-Stilbene | Pd(OAc)₂, P(o-Tol)₃ | DMF | 130 | 48 | ~95 | Predominantly E | [1](1) |
| Suzuki Coupling | (E)-4-Methoxystilbene | Pd(OAc)₂, Imidazolium salt | 1,4-Dioxane | 80 | 1-3 | 95 | >99:1 | [2](2) |
| Wittig Reaction | (E)-Stilbene | Benzyltriphenylphosphonium chloride, NaOH | Dichloromethane | Reflux | 0.5-1 | ~85 | Mixture, then isomerized | [3](3) |
| Horner-Wadsworth-Emmons | (E)-Stilbene Derivatives | Phosphonate ester, Base (e.g., NaH) | THF | RT | - | 83-93 | Excellent (Predominantly E) | [4](4) |
| Perkin Condensation | Hydroxylated (E)-Stilbenes | Phenylacetic acid, Base, Acetic anhydride | Microwave | 160 | 0.25-0.5 | 48-49 | Predominantly E | [5](5) |
| McMurry Reaction | Symmetrical (E)-Stilbenes | TiCl₄, Zn | THF | Reflux | 2-4 | ~90 | Predominantly E | [6](6) |
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has provided powerful and versatile tools for the formation of carbon-carbon bonds, including the ethylene bridge of stilbenes.
The Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[7] For stilbene synthesis, this typically involves the reaction of an aryl halide with styrene or a substituted styrene. The Heck reaction is atom-economical as it does not require the preparation of organometallic reagents.[1] However, it often requires elevated temperatures, and controlling regioselectivity to favor the desired 1,2-disubstituted product over the 1,1-disubstituted isomer can be a challenge.[1]
The Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4] For stilbene synthesis, this usually involves the coupling of an arylboronic acid with a vinyl halide or a vinylboronic acid with an aryl halide.[2] The Suzuki coupling is renowned for its broad substrate scope, tolerance of a wide variety of functional groups, and the commercial availability of many starting materials.[2]
Classical and Other Modern Olefination Methods
Beyond palladium-catalyzed reactions, a range of other methods remain highly relevant for stilbene synthesis.
The Wittig Reaction
A cornerstone of alkene synthesis, the Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[8] For stilbene synthesis, a benzyltriphenylphosphonium salt is treated with a strong base to form the ylide, which then reacts with a benzaldehyde derivative.[3] A significant advantage is the wide availability of starting materials.[6] However, the reaction often produces a mixture of (E)- and (Z)-isomers, and the separation of the desired product from the triphenylphosphine oxide byproduct can be challenging.[8]
The Horner-Wadsworth-Emmons (HWE) Reaction
A modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium ylide.[4] This method generally provides excellent stereoselectivity for the (E)-isomer and the water-soluble phosphate byproduct is more easily removed during workup compared to triphenylphosphine oxide.[4]
The Perkin Condensation
The Perkin condensation is an aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[5] For stilbene synthesis, this typically involves the reaction of a benzaldehyde with phenylacetic acid, followed by decarboxylation.[5] This method is particularly useful for the synthesis of hydroxylated stilbenes.[5]
The McMurry Reaction
The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene.[6] This method is particularly effective for the synthesis of symmetrical stilbenes and can be applied to the formation of sterically hindered alkenes.[6]
Experimental Protocols
The following are representative experimental protocols for the synthesis of stilbene derivatives using the discussed methods. Safety Precaution: These procedures should only be carried out by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Heck Reaction: Synthesis of (E)-Stilbene
This protocol is adapted from a general procedure for the Heck reaction.[1]
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.05-1 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-Tol)₃, 0.1-2 mol%), an aryl bromide (1.0 eq), styrene (1.2 eq), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous and degassed dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the (E)-stilbene.
Suzuki Coupling: Synthesis of (E)-4-Methoxystilbene
This protocol is a representative example of a Suzuki coupling for stilbene synthesis.[2]
-
Reaction Setup: In a reaction vessel, combine p-bromoanisole (1.0 eq), trans-2-phenylvinylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-1 mol%), an appropriate ligand (e.g., an imidazolium salt for NHC ligand formation, 0.04-4 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).
-
Solvent and Atmosphere: Add 1,4-dioxane as the solvent and establish an inert atmosphere (e.g., under nitrogen).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.
Wittig Reaction: Synthesis of trans-Stilbene
This protocol details the synthesis of trans-stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.
-
Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.
-
Reflux: Heat the reaction mixture to a gentle reflux for 30-60 minutes. Monitor the reaction's progress by TLC.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.
-
Isomerization: Dry the organic layer over anhydrous sodium sulfate. Add a catalytic amount of iodine and irradiate with a light source to facilitate the isomerization of the (Z)-isomer to the more stable (E)-isomer.
-
Purification: Remove the solvent using a rotary evaporator and purify the crude product by recrystallization from hot 95% ethanol.
Horner-Wadsworth-Emmons Reaction: General Protocol
This is a general procedure for the HWE reaction to produce (E)-stilbenes.[4]
-
Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere, suspend a base such as sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add the phosphonate ester (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reaction with Aldehyde: Cool the resulting phosphonate anion solution back to 0 °C and add the aldehyde (1.0 eq) in THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization.
Perkin Condensation: Synthesis of a Cinnamic Acid Derivative
This protocol is a general procedure for the Perkin condensation.[9]
-
Reaction Mixture: In a round-bottom flask, combine an aromatic aldehyde (1.0 eq), an acid anhydride (e.g., acetic anhydride, 1.5 eq), and the corresponding sodium or potassium salt of the acid (e.g., sodium acetate, 1.0 eq).
-
Heating: Heat the mixture to 180-200 °C for several hours.
-
Hydrolysis: After cooling, add water and sodium carbonate solution to hydrolyze the excess anhydride and neutralize the acid.
-
Purification of Cinnamic Acid: Filter the hot solution to remove any impurities. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the cinnamic acid derivative. Collect the product by filtration.
-
Decarboxylation (if required): The resulting cinnamic acid can be decarboxylated by heating with a catalyst such as copper-quinoline to yield the stilbene.
McMurry Reaction: Synthesis of Symmetrical Stilbenes
This is a representative protocol for the McMurry coupling of an aldehyde.[6]
-
Preparation of Low-Valent Titanium: In a flame-dried, three-necked flask under an inert atmosphere, suspend zinc powder (4.0 eq) in dry tetrahydrofuran (THF). Cool the suspension to 0 °C and add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise. After the addition, reflux the mixture for 2-3 hours to generate the active low-valent titanium species.
-
Coupling Reaction: Cool the black slurry of the titanium reagent to room temperature and add a solution of the aromatic aldehyde (1.0 eq) in THF.
-
Reaction Completion: Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the aldehyde by TLC.
-
Workup: After cooling, pour the reaction mixture into a cold aqueous potassium carbonate solution and stir for an hour. Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Conclusion
The synthesis of stilbenes is a rich and evolving field, with a diverse array of methods available to the modern chemist. While classical reactions like the Wittig and Perkin condensations remain valuable, palladium-catalyzed methods such as the Heck and Suzuki couplings offer unparalleled efficiency, stereocontrol, and functional group tolerance for the construction of complex stilbene derivatives. The Horner-Wadsworth-Emmons and McMurry reactions also provide powerful and often stereoselective routes. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired reaction characteristics. This guide provides a foundation for making that informed decision, empowering researchers to efficiently access the stilbene scaffolds crucial for advancements in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. benchchem.com [benchchem.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
A Comparative Guide to the Validation of Alkene Product Structure using ¹H NMR and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of newly synthesized alkene products is a cornerstone of chemical research and development. The presence, position, and stereochemistry of the carbon-carbon double bond are critical determinants of a molecule's physical, chemical, and biological properties. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for the unambiguous validation of alkene structures. This guide provides an objective comparison of ¹H NMR and ¹³C NMR with alternative methods, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Alkene Characterization
The choice of analytical technique for alkene characterization depends on the specific information required, the complexity of the molecule, and the available instrumentation. While ¹H and ¹³C NMR provide the most comprehensive structural detail, techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer complementary and often faster insights into the functional groups present and the molecular weight.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Sample Requirement |
| ¹H NMR Spectroscopy | - Presence and number of vinylic and allylic protons- Stereochemistry (cis/trans) via coupling constants- Substitution pattern around the double bond- Connectivity through spin-spin coupling | - High resolution and sensitivity- Provides detailed structural and stereochemical information- Non-destructive | - Can have complex spectra with overlapping signals- May require higher field magnets for complex molecules | 1-10 mg dissolved in a deuterated solvent |
| ¹³C NMR Spectroscopy | - Presence and number of sp² hybridized carbons- Information on the carbon skeleton- Can distinguish between different types of sp² carbons (quaternary, CH, CH₂) with DEPT experiments | - Wide chemical shift range reduces signal overlap[1]- Directly observes the carbon backbone | - Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times- Standard decoupled spectra do not show C-H coupling | 10-50 mg dissolved in a deuterated solvent |
| Infrared (IR) Spectroscopy | - Presence of C=C and =C-H functional groups- Information on substitution pattern from C-H bending vibrations | - Fast and simple to perform- Sensitive to functional groups- Can be used for solid, liquid, and gas samples | - Provides limited information on the overall structure and stereochemistry- Some C=C stretching bands can be weak or absent in symmetrical alkenes[2] | A few drops of liquid or a small amount of solid |
| Mass Spectrometry (MS) | - Molecular weight of the alkene- Molecular formula (with high-resolution MS)- Fragmentation patterns can provide clues about the structure, particularly the location of branching | - Extremely high sensitivity- Provides molecular weight information | - Does not directly provide information on stereochemistry- Fragmentation can be complex and may not always be diagnostic for the double bond position | Micrograms to nanograms of sample |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Separation of alkene isomers- Provides both retention time (for separation) and mass spectrum (for identification) of each component in a mixture | - Excellent for analyzing complex mixtures of volatile alkenes- High sensitivity and specificity | - Limited to thermally stable and volatile compounds- Derivatization may be required for certain analyses | Dilute solution in a volatile solvent |
Quantitative Data for Alkene Structure Validation
The following tables summarize key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the characterization of various alkene substitution patterns.
¹H NMR Chemical Shifts and Coupling Constants for Alkenes
| Alkene Type | Vinylic Proton (¹H) Chemical Shift (δ, ppm) | Allylic Proton (¹H) Chemical Shift (δ, ppm) | Typical Vicinal Coupling Constants (³J_HH, Hz) |
| Monosubstituted | 4.9 - 5.8 | 1.6 - 2.1 | cis: 6-14 Hztrans: 11-18 Hzgeminal: 0-3 Hz[3] |
| 1,1-Disubstituted (geminal) | 4.6 - 5.0 | 1.6 - 2.1 | - |
| 1,2-Disubstituted (cis) | 5.2 - 5.7 | 1.6 - 2.1 | 6-12 Hz[1] |
| 1,2-Disubstituted (trans) | 5.2 - 5.7 | 1.6 - 2.1 | 12-18 Hz[1] |
| Trisubstituted | 5.0 - 5.5 | 1.6 - 2.1 | Variable |
| Tetrasubstituted | - | 1.6 - 2.1 | - |
¹³C NMR Chemical Shifts for Alkenes
| Alkene Type | sp² Carbon (¹³C) Chemical Shift (δ, ppm) |
| Monosubstituted | 110 - 140 |
| Disubstituted | 115 - 145 |
| Trisubstituted | 120 - 150 |
| Tetrasubstituted | 125 - 155 |
| Note: The chemical shifts of sp² carbons in alkenes typically range from 100-170 ppm.[1][3] |
Characteristic IR Absorption Frequencies for Alkenes
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| =C-H Stretch | 3010 - 3095 | Medium | Appears at higher frequency than alkane C-H stretch.[4] |
| C=C Stretch | 1620 - 1680 | Variable | Can be weak or absent in symmetrical or nearly symmetrical alkenes.[2] |
| =C-H Bend (Out-of-plane) | 675 - 1000 | Strong | Highly diagnostic of the substitution pattern.[4][5][6] |
| - Monosubstituted | 910 and 990 | Strong | Two distinct bands.[5][6] |
| - 1,1-Disubstituted | 890 | Strong | One strong band.[5][6] |
| - cis-1,2-Disubstituted | ~675-730 | Strong | |
| - trans-1,2-Disubstituted | ~960-975 | Strong |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis of an Alkene Product
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified alkene product for ¹H NMR (10-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: pulse angle (e.g., 30° or 45°), acquisition time (2-4 s), relaxation delay (1-5 s), and number of scans (8-16).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle (e.g., 30° or 45°), acquisition time (1-2 s), relaxation delay (2-5 s), and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.
-
-
For DEPT (Distortionless Enhancement by Polarization Transfer):
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to elucidate the structure.
-
Analyze the chemical shifts in the ¹³C NMR and DEPT spectra to identify all unique carbon environments.
Protocol 2: ATR-FTIR Spectroscopy of an Alkene Product
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
2. Data Acquisition:
-
Place a small drop of the liquid alkene sample or a small amount of the solid alkene powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
3. Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for C=C stretching, =C-H stretching, and =C-H bending vibrations to confirm the presence of the alkene functional group and deduce the substitution pattern.
Protocol 3: GC-MS Analysis of an Alkene Product
1. Sample Preparation:
-
Prepare a dilute solution of the alkene product (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.
-
Transfer the solution to a GC autosampler vial.
2. Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.
-
As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.
-
The mass spectrometer records the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.
3. Data Analysis:
-
Analyze the gas chromatogram to determine the retention times and relative amounts of each component in the sample.
-
Analyze the mass spectrum of the alkene peak. Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentations for alkenes include allylic cleavage.[9][10]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and structural validation of an alkene.
Caption: Logical workflow for alkene structure validation using combined spectroscopic data.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 10. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
A Comparative Analysis of Strong Bases for Optimal Ylide Formation Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of ylides is a critical step in various synthetic methodologies, most notably the Wittig reaction. The choice of a strong base for the deprotonation of the phosphonium salt precursor directly impacts the yield and reaction kinetics. This guide provides an objective comparison of commonly used strong bases for ylide formation, supported by experimental data, to aid in the selection of the most appropriate base for a given synthetic challenge.
The formation of a phosphonium ylide involves the removal of a proton from the carbon atom adjacent to the positively charged phosphorus atom of a phosphonium salt. The acidity of this proton is significantly increased by the electron-withdrawing nature of the phosphonium group, but a strong base is still required for efficient deprotonation, especially for non-stabilized ylides. The general scheme for ylide formation is depicted below:
Figure 1: General scheme of phosphonium ylide formation.
Comparative Efficiency of Strong Bases
The efficiency of ylide formation is influenced by several factors, including the strength of the base, the nature of the phosphonium salt (stabilized vs. non-stabilized ylide precursor), the solvent, and the reaction temperature. Below is a comparison of commonly employed strong bases for the formation of non-stabilized ylides.
| Strong Base | Typical Substrate | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) |
| n-Butyllithium (n-BuLi) | Methyltriphenylphosphonium bromide | THF, Ether | -78 to RT | 15 - 60 min | >90 (in situ) |
| Sodium Hydride (NaH) | Benzyltriphenylphosphonium chloride | THF, DMSO | 0 to RT | 1 - 3 hours | ~85 - 95 |
| Sodium Amide (NaNH₂) | Methyltriphenylphosphonium bromide | THF, Benzene | RT | 1 - 2 hours | ~80 - 90 |
| Potassium tert-butoxide (t-BuOK) | Ethyltriphenylphosphonium bromide | MTBE, THF | RT | 1 hour | High (in situ) |
Note: The yields reported are for the subsequent Wittig reaction, as the ylide is typically generated and used in situ. The efficiency of ylide formation is inferred from the high yields of the final alkene product.
Discussion of Strong Bases
-
n-Butyllithium (n-BuLi): Widely regarded as one of the most effective bases for generating non-stabilized ylides. Its high basicity ensures rapid and complete deprotonation, often at low temperatures. However, it is highly pyrophoric and requires careful handling under inert atmosphere. The formation of lithium salts as byproducts can sometimes influence the stereochemistry of the subsequent Wittig reaction.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used as a safer alternative to n-BuLi. Reactions with NaH are typically slower and may require heating. Being a solid, its reactivity can be influenced by its dispersion in the solvent.
-
Sodium Amide (NaNH₂): Another very strong base that provides high yields of ylides. Like n-BuLi, it is highly reactive and moisture-sensitive.
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that is available as a solid and is generally easier to handle than organolithium reagents. It is particularly effective for the formation of ylides from phosphonium salts with moderately acidic protons.
Experimental Protocols
Below are representative experimental protocols for the formation of a phosphonium ylide using different strong bases.
Protocol 1: Ylide Formation using n-Butyllithium
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer is charged with methyltriphenylphosphonium bromide (1.1 equivalents).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.
-
Base Addition: n-Butyllithium (1.0 equivalent, typically as a 1.6 M solution in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A characteristic orange to deep red color indicates ylide formation.
-
Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes before its use in a subsequent reaction.
Protocol 2: Ylide Formation using Sodium Hydride
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser is charged with sodium hydride (1.2 equivalents, typically as a 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): The mineral oil is removed by washing the NaH dispersion with anhydrous hexane under a nitrogen atmosphere, followed by careful decantation of the hexane.
-
Solvent and Phosphonium Salt Addition: Anhydrous dimethyl sulfoxide (DMSO) or THF is added, followed by the portion-wise addition of the phosphonium salt (1.0 equivalent).
-
Reaction: The mixture is stirred at room temperature for 1-3 hours. Gentle warming may be required to initiate the reaction. The formation of the ylide is indicated by a color change and the cessation of hydrogen gas evolution.
Figure 2: A generalized experimental workflow for phosphonium ylide synthesis.
Conclusion
The choice of a strong base for ylide formation is a critical parameter that can significantly influence the outcome of a synthesis. For non-stabilized ylides, n-butyllithium generally offers the highest efficiency in terms of reaction time and completeness of reaction, though its pyrophoric nature necessitates stringent handling procedures. Sodium hydride and sodium amide are effective alternatives, offering a balance of reactivity and safety. Potassium tert-butoxide is a convenient and powerful choice, particularly for less acidic phosphonium salts. The selection of the optimal base should be guided by the specific substrate, desired reaction conditions, and the safety infrastructure available. This guide provides the foundational data and protocols to make an informed decision for your synthetic needs.
A Comparative Guide to Green Chemistry Alternatives for the Wittig Reaction
The Wittig reaction stands as a cornerstone of organic synthesis, prized for its ability to form carbon-carbon double bonds with high regioselectivity.[1] However, traditional protocols often rely on hazardous organic solvents and strong bases, presenting environmental and safety concerns.[2][3] This guide provides a comparative analysis of greener alternatives to the conventional Wittig reaction, focusing on solvent-free, aqueous, and ultrasonication-assisted methods. The performance of these alternatives is evaluated against traditional conditions, supported by experimental data to inform researchers, scientists, and drug development professionals seeking more sustainable synthetic routes.
Performance Comparison of Wittig Reaction Conditions
The following table summarizes quantitative data from various studies, comparing the performance of traditional Wittig conditions with greener alternatives. Key metrics include reaction time, temperature, product yield, and stereoselectivity.
| Reaction Type | Aldehyde/Ketone | Phosphonium Salt / Ylide | Conditions (Solvent, Base, Temp., Time) | Yield (%) | E:Z Ratio | Reference |
| Traditional | trans-Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Dichloromethane, 50% NaOH, RT, 15 min | 30.1% | Not Reported | [2] |
| Traditional | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Dichloromethane, 50% NaOH, RT, 45-60 min | ~37% (avg) | Not Reported | [4] |
| Solvent-Free (Grinding) | 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | None, K₃PO₄, RT, 3 hours (hand grinding) | ~70% (E+Z) | Not Reported | |
| Solvent-Free (Grinding) | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None, No base, 15 min | High | High (trans) | [5] |
| Solvent-Free (Ball Mill) | Various Sugar Substrates | Methyltriphenylphosphonium bromide | None, KOtBu, RT, 5 min | 49% (conversion) | Not Reported | [6] |
| Aqueous | Various Aromatic Aldehydes | Benzyltriphenylphosphonium chloride | Water, 10N NaOH, RT, 30 min | 65-100% | >99:1 (E) | [7] |
| Aqueous | Various Aldehydes | Stabilized Ylides | Water, NaHCO₃, RT, 30 min | Poor to Excellent | Not Reported | [5] |
| Ultrasonication | Various Aldehydes | Various Ylides | Biphasic medium, Base, RT | High | 76:24 to 84:16 | [8] |
Experimental Protocols
Detailed methodologies for the key reaction types are provided below.
Traditional Wittig Reaction Protocol
This protocol is adapted from a standard procedure for the synthesis of trans, trans-1,4-diphenyl-1,3-butadiene.[2]
-
Ylide Preparation: 1.00 g of benzyltriphenylphosphonium chloride is placed into a round-bottom flask.
-
Reaction: 0.34 g of trans-cinnamaldehyde is added to the same flask along with 5 mL of 50% aqueous NaOH and 5 mL of dichloromethane.
-
Execution: The mixture is stirred vigorously with a magnetic stir bar for 15 minutes at room temperature.
-
Work-up: The organic layer is separated from the aqueous layer using a separatory funnel. The product is then purified, typically through column chromatography and/or recrystallization.[2]
Solvent-Free (Mechanochemical) Wittig Reaction Protocol
This protocol describes a hand-grinding method for the synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene.[9]
-
Reactant Preparation: Benzyltriphenylphosphonium chloride, 4-bromobenzaldehyde, and a mild base like tribasic potassium phosphate are weighed out.[3][10]
-
Execution: The reactants are combined in a mortar and ground together with a pestle at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete (typically within a few hours), the product is extracted from the solid mixture using a suitable solvent like hexanes or ethanol.[10][11] The E-isomer can often be isolated through recrystallization.[9]
Aqueous Wittig Reaction Protocol
This "one-pot" protocol is designed for the synthesis of stilbene derivatives from various aromatic aldehydes.[7]
-
Reactant Preparation: An aromatic aldehyde and benzyltriphenylphosphonium chloride are added to a flask with a stir bar.
-
Execution: 10 N sodium hydroxide is added to the stirring mixture. The reaction is stirred at room temperature for 30 minutes. A solid product typically precipitates from the aqueous solution.[7][12]
-
Work-up: The reaction mixture is filtered, and the collected solid is washed with water until the filtrate is neutral. The crude product is then purified by recrystallization from a solvent such as 95% ethanol.[7]
Visualizing Wittig Reaction Workflows
The following diagrams illustrate the general mechanism of the Wittig reaction and compare the workflows of traditional versus green chemistry approaches.
Caption: General mechanism of the Wittig reaction.
Caption: Comparison of traditional vs. green Wittig workflows.
Discussion
The shift towards greener synthetic methods offers significant advantages over traditional Wittig protocols.
-
Solvent-Free (Mechanochemical) Methods: These reactions, performed by grinding or ball-milling, eliminate the need for bulk organic solvents, drastically reducing waste and potential hazards.[10][13] Reactions can be remarkably fast, with some achieving significant conversion in minutes.[6][14] While yields can be high, the tedious nature of manual grinding for larger scales can be a drawback, although ball milling addresses this issue.[4][15]
-
Aqueous Methods: Performing the Wittig reaction in water is a highly attractive green alternative.[16] These protocols often proceed at room temperature, are complete within an hour, and can produce excellent yields, sometimes with high stereoselectivity for the E-isomer.[5][7] The use of an environmentally benign solvent like water and often milder bases like sodium bicarbonate significantly improves the reaction's green profile.[5] Product isolation is frequently simplified to filtration, avoiding solvent-intensive extractions.[7]
-
Ultrasonication: The use of ultrasound can enhance reaction rates and yields, providing another energy-efficient alternative to conventional heating.[8] This method is particularly effective in biphasic systems and contributes to green chemistry principles by improving reaction efficiency.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. delval.edu [delval.edu]
- 3. beyondbenign.org [beyondbenign.org]
- 4. delval.edu [delval.edu]
- 5. A Highly Versatile One-Pot Aqueous Wittig Reaction [pubs.sciepub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gctlc.org [gctlc.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. scribd.com [scribd.com]
- 13. gctlc.org [gctlc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. BJOC - Liquid-assisted grinding and ion pairing regulates percentage conversion and diastereoselectivity of the Wittig reaction under mechanochemical conditions [beilstein-journals.org]
- 16. What is Aqueous wittig reactions | lookchem [lookchem.com]
performance comparison of different phosphine ligands in catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data.
The selection of a phosphine ligand is a critical parameter in the optimization of transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of the phosphine ligand directly influence the stability and activity of the catalyst, thereby dictating reaction yields, turnover numbers, and substrate scope.[1][2] This guide provides a comparative analysis of the performance of various phosphine ligands in key cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and asymmetric hydrogenation. The data presented is sourced from peer-reviewed literature and technical guides to ensure objectivity and reliability.
Key Performance Indicators in Catalysis
The efficacy of a phosphine ligand is assessed by various metrics:
-
Yield (%) : The amount of product obtained relative to the theoretical maximum.
-
Turnover Number (TON) : The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF) : The number of turnovers per unit time, representing the speed of the catalyst.
-
Enantiomeric Excess (ee%) : A measure of the stereoselectivity of a reaction, crucial in the synthesis of chiral molecules.
Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[3]
Case Study 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][4] This section compares the performance of the recently developed NIXANTPHOS ligand with the widely used Xantphos in the palladium-catalyzed amination of unactivated aryl chlorides.
Data Presentation: NIXANTPHOS vs. Xantphos
The following table summarizes the yield of the amination reaction between various unactivated aryl chlorides and morpholine using NIXANTPHOS and Xantphos as ligands.[1]
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[1]
The data clearly demonstrates the superior performance of NIXANTPHOS over Xantphos in the amination of a range of unactivated aryl chlorides, providing significantly higher yields under the same reaction conditions.[1]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl chloride is as follows: To a solution of the aryl chloride (0.5 mmol), morpholine (0.6 mmol), and NaOtBu (0.7 mmol) in toluene (2 mL) was added a stock solution of Pd₂(dba)₃ (0.005 mmol) and the ligand (0.012 mmol) in toluene. The reaction was stirred at 100 °C for the specified time.[1]
Case Study 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. This section provides a comparative overview of the performance of several widely used Buchwald ligands in the coupling of 4-chlorotoluene with phenylboronic acid.[1]
Data Presentation: Buchwald Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of several classes of phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 |
| RuPhos | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 0.5 | 99 |
Data compiled from various sources. Yields are for the coupling of 4-chlorotoluene and phenylboronic acid.[1]
The data indicates that modern Buchwald ligands such as XPhos, SPhos, and RuPhos are all highly effective for the Suzuki-Miyaura coupling of the challenging aryl chloride substrate, 4-chlorotoluene.[1] Notably, SPhos can facilitate the reaction at room temperature with high efficiency.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl chloride is as follows: An oven-dried Schlenk tube is charged with the aryl chloride, boronic acid, base (e.g., K₃PO₄), palladium precursor, and phosphine ligand. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The appropriate anhydrous solvent is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted, and purified, typically by flash column chromatography.[3]
Case Study 3: Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity and efficiency in asymmetric catalysis.[5] This section provides a comparative overview of several widely used bisphosphine ligands in the context of rhodium-catalyzed asymmetric hydrogenation.
Data Presentation: Bisphosphine Ligands in Asymmetric Hydrogenation
The following table summarizes the performance of selected bisphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-acetamidocinnamate (MAC).
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) |
| (R,R)-Chiraphite | [Rh(COD)((R,R)-Chiraphite)]BF₄ | THF | 1 | 25 | >95 | 99 |
| (R)-BINAP | Ru(OAc)₂( (R)-BINAP) | MeOH | 4 | 25 | >99 | 92 |
| (S,S)-DuPhos | [Rh(COD)(S,S)-DuPhos]BF₄ | MeOH | 1 | 25 | 100 | >99 |
Data compiled from various sources. It is important to note that direct comparison can be influenced by variations in experimental conditions across different studies.[5]
Experimental Protocol: Asymmetric Hydrogenation
A detailed methodology for a representative asymmetric hydrogenation reaction is provided below:
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the bisphosphine ligand (0.011 mmol). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.[5]
Hydrogenation: To a separate Schlenk flask is added methyl (Z)-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The previously prepared catalyst solution is then transferred to this flask via cannula. The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under hydrogen pressure at the specified temperature.[5]
Work-up and Analysis: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography. The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[5]
Conclusion
The choice of phosphine ligand has a profound impact on the outcome of catalytic cross-coupling reactions. For the Buchwald-Hartwig amination of unactivated aryl chlorides, NIXANTPHOS demonstrates a clear advantage over the more traditional Xantphos. In the Suzuki-Miyaura coupling of aryl chlorides, a range of modern Buchwald ligands, including XPhos, SPhos, and RuPhos, provide excellent results, with SPhos showing remarkable activity at room temperature.[1] In asymmetric hydrogenation, ligands like Chiraphite and DuPhos can provide exceptionally high enantioselectivity. The selection of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations.[1]
References
A Comparative Guide to the Reaction Kinetics of Stabilized vs. Unstabilized Ylides
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Wittig reaction is a cornerstone for the creation of carbon-carbon double bonds. The choice between a stabilized or an unstabilized phosphorus ylide is a critical decision that dictates the kinetics, stereochemical outcome, and overall efficiency of this transformation. This guide provides an objective comparison of the reaction kinetics of these two classes of ylides, supported by experimental data and detailed methodologies to inform rational reaction design.
The Fundamental Dichotomy: Electronic Effects on Ylide Reactivity
Phosphorus ylides are zwitterionic species characterized by a carbanion adjacent to a phosphonium cation. The nature of the substituents on the carbanionic carbon fundamentally divides ylides into two categories: stabilized and unstabilized. This distinction is paramount as it governs their stability, reactivity, and the kinetic profile of their reactions.
Unstabilized ylides are characterized by the presence of electron-donating or neutral groups (e.g., alkyl groups) on the carbanionic carbon.[1] This leads to a localized, high-energy carbanion, rendering the ylide highly reactive and less stable.[1] Consequently, unstabilized ylides are typically generated and used in situ under inert conditions.[1]
Stabilized ylides , in contrast, possess electron-withdrawing groups (e.g., esters, ketones, nitriles) attached to the carbanionic center.[1] These groups delocalize the negative charge through resonance, resulting in a more stable and less reactive ylide.[1] Their enhanced stability often allows them to be isolated as crystalline solids and handled in air.[1]
The disparate electronic nature of these ylides leads to profoundly different reaction kinetics, primarily understood through the lens of the Wittig reaction mechanism.
Mechanistic Insights into Reaction Kinetics
The Wittig reaction is believed to proceed via a [2+2] cycloaddition between the ylide and a carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[1] The stereochemical fate of the resulting alkene is determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates, a process governed by kinetic versus thermodynamic control.[1]
Unstabilized Ylides: A kinetically controlled pathway
With highly reactive, unstabilized ylides, the initial cycloaddition to form the oxaphosphetane is rapid and essentially irreversible.[1] The reaction is therefore under kinetic control, favoring the formation of the less sterically hindered syn-oxaphosphetane, which rapidly collapses to yield the (Z)-alkene.[2] The high reactivity of unstabilized ylides translates to faster reaction rates.[2]
Stabilized Ylides: A thermodynamically controlled pathway
In the case of stabilized ylides, the reduced nucleophilicity of the carbanion leads to a slower, reversible initial cycloaddition.[2] This reversibility allows for equilibration between the initially formed syn-oxaphosphetane and the thermodynamically more stable anti-oxaphosphetane.[2] Subsequent decomposition of the anti-oxaphosphetane preferentially affords the (E)-alkene.[2] This thermodynamic control results in slower overall reaction rates compared to unstabilized ylides.[2]
Visualizing the Reaction Pathways
The divergent pathways of stabilized and unstabilized ylides in the Wittig reaction can be visualized as follows:
References
A Researcher's Guide to Olefination: A Cost-Benefit Analysis of Four Key Methods
In the realm of organic synthesis, the construction of carbon-carbon double bonds is a fundamental transformation, pivotal in the assembly of complex molecules, from pharmaceuticals to advanced materials. For researchers, scientists, and drug development professionals, selecting the optimal olefination method is a critical decision that balances chemical efficiency with economic viability. This guide provides an objective comparison of four widely used olefination methods: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination (specifically the Julia-Kocienski modification), and the Peterson olefination. We present a cost-benefit analysis supported by quantitative data and detailed experimental protocols to aid in the strategic selection of the most appropriate method for your research needs.
At a Glance: Quantitative Comparison of Olefination Methods
To facilitate a rapid and direct comparison, the following table summarizes the key quantitative parameters for each of the four olefination methods. The reagent costs are approximate and based on currently available retail prices for common reagents, which can vary based on supplier and purity.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Julia-Kocienski Olefination | Peterson Olefination |
| Reagent Cost | Moderate to High | Low to Moderate | Moderate to High | Low to Moderate |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride: ~$75-110/100g[1][2][3] | - | - | - |
| Phosphonate Ester | - | Triethyl phosphonoacetate: ~$30-45/100g[4][5] | - | - |
| Sulfone Reagent | - | - | 1-Phenyl-1H-tetrazole-5-thiol (precursor): ~$40-55/25g[6][7] | - |
| Silyl Reagent | - | - | - | (Trimethylsilyl)methyllithium (1.0M in pentane): ~$110-125/50mL[8][9] |
| Typical Yields | Good to Excellent (60-95%)[10] | Very Good to Excellent (80-99%)[11][12] | Good to Excellent (70-95%)[13][14] | Good to Excellent (85-90%)[15][16] |
| Stereoselectivity | Substrate dependent; Stabilized ylides favor (E), non-stabilized favor (Z)[17][18] | Generally high (E)-selectivity[11][19][20] | High (E)-selectivity (Julia-Kocienski)[13][21] | Controllable; acid quench for (E), base quench for (Z)[15] |
| Reaction Temperature | -78 °C to reflux | -78 °C to room temperature | -78 °C to room temperature | -78 °C to room temperature |
In-Depth Analysis of Olefination Methodologies
The Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. Its versatility and broad functional group tolerance have made it a staple in organic synthesis.
Advantages:
-
Effective for the synthesis of both (Z) and (E)-alkenes depending on the ylide stability.[17][18]
-
Tolerates a wide range of functional groups.[10]
Disadvantages:
-
The major byproduct, triphenylphosphine oxide, can be difficult to remove, often requiring chromatography.
-
The use of strong bases like n-butyllithium can be problematic with base-sensitive substrates.
-
Stereoselectivity can be moderate, particularly with semi-stabilized ylides.[18]
The Horner-Wadsworth-Emmons (HWE) Reaction
A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion, offering several practical advantages.
Advantages:
-
The phosphate byproduct is water-soluble, simplifying purification through aqueous extraction.[20]
-
The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, often leading to higher yields.[22]
-
Typically provides excellent (E)-selectivity, especially with stabilized phosphonates.[11][19]
Disadvantages:
-
Primarily yields (E)-alkenes; achieving high (Z)-selectivity requires specific modifications (e.g., Still-Gennari conditions).[12]
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly for the formation of trans-disubstituted and trisubstituted double bonds.
Advantages:
-
The reaction conditions are generally mild and tolerant of various functional groups.[13]
-
The sulfone byproducts are typically easy to remove.
Disadvantages:
-
The synthesis of the required heteroaryl sulfones can be multi-step.
-
The use of strong bases is often necessary.
The Peterson Olefination
The Peterson olefination utilizes an α-silyl carbanion to react with a carbonyl compound, offering a unique method for controlling the stereochemical outcome of the resulting alkene.
Advantages:
-
The stereoselectivity can be controlled by the workup conditions: acidic workup typically yields the (E)-alkene, while basic workup provides the (Z)-alkene.[15][23]
-
The silyl byproducts are generally volatile and easily removed.
Disadvantages:
-
The α-silyl carbanions can be highly basic and may not be suitable for all substrates.
-
The preparation of the requisite α-silyl carbanions can sometimes be challenging.
Visualizing the Pathways: Reaction Mechanisms
To provide a clearer understanding of the transformations involved, the following diagrams illustrate the reaction mechanisms for each of the discussed olefination methods.
Caption: The Wittig Reaction Mechanism.
Caption: The Horner-Wadsworth-Emmons Reaction Mechanism.
Caption: The Julia-Kocienski Olefination Mechanism.
Caption: The Peterson Olefination Mechanism.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following sections provide detailed, representative experimental protocols for each of the four olefination methods.
Wittig Reaction: Synthesis of (E)-Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride (1.00 g, 2.57 mmol)
-
Benzaldehyde (0.26 mL, 2.57 mmol)
-
Sodium hydroxide (50% w/v aqueous solution, 5 mL)
-
Dichloromethane (20 mL)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride in dichloromethane (10 mL).
-
Add benzaldehyde to the solution.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise over 10 minutes.
-
Stir the resulting two-phase mixture at room temperature for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford (E)-stilbene as a white solid.
Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-Cinnamate
Materials:
-
Triethyl phosphonoacetate (0.50 mL, 2.50 mmol)
-
Benzaldehyde (0.25 mL, 2.50 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.11 g, 2.75 mmol)
-
Anhydrous tetrahydrofuran (THF, 15 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate dropwise to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of benzaldehyde in THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5% ethyl acetate in hexanes) to yield ethyl (E)-cinnamate.
Julia-Kocienski Olefination: Synthesis of (E)-1-Phenyl-2-cyclooctene
Materials:
-
(1-Phenyl-1H-tetrazol-5-yl)cyclooctylsulfone (1.00 g, 2.97 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 6.5 mL, 3.27 mmol)
-
Benzaldehyde (0.33 mL, 3.27 mmol)
-
Anhydrous dimethoxyethane (DME, 20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the sulfone and anhydrous DME (15 mL).
-
Cool the solution to -78 °C.
-
Add KHMDS solution dropwise and stir the mixture for 1 hour at -78 °C.
-
Add a solution of benzaldehyde in DME (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (E)-1-phenyl-2-cyclooctene.
Peterson Olefination: Synthesis of 1-Dodecene
Materials:
-
(Trimethylsilyl)methyllithium (1.0 M in pentane, 11.0 mL, 11.0 mmol)
-
Undecanal (2.0 mL, 9.1 mmol)
-
Anhydrous diethyl ether (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add undecanal and anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C.
-
Add (trimethylsilyl)methyllithium solution dropwise and stir the mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
The crude 1-dodecene can be further purified by distillation if necessary.
Conclusion
The choice of an olefination method is a multifaceted decision that requires careful consideration of factors such as cost, desired stereochemistry, substrate compatibility, and ease of purification. The Wittig reaction remains a versatile tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides. The Horner-Wadsworth-Emmons reaction offers a more economical and often higher-yielding alternative for the synthesis of (E)-alkenes with the significant advantage of a water-soluble byproduct. The Julia-Kocienski olefination provides excellent (E)-selectivity and is well-suited for complex targets, while the Peterson olefination offers unique stereochemical control through the choice of workup conditions. By understanding the relative strengths and weaknesses of each method, as outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. Benzyltriphenylphosphonium chloride|lookchem [lookchem.com]
- 2. Benzyltriphenylphosphonium chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. strem.com [strem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. (Trimethylsilyl)methyllithium, 0.7M (10 wt%) solution in hexanes, AcroSeal™ 100 mL [thermofisher.com]
- 9. (Trimethylsilyl)methyllithium 1.0M pentane 1822-00-0 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 15. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Peterson Olefination [organic-chemistry.org]
A Researcher's Guide to Confirming Product Purity After Triphenylphosphine Oxide Removal
For researchers in drug development and other scientific fields, the persistent challenge of removing triphenylphosphine oxide (TPPO) from reaction mixtures is a familiar hurdle. This byproduct, commonly generated in widely used reactions like the Wittig, Mitsunobu, and Appel reactions, can complicate product purification and compromise the purity of active pharmaceutical ingredients. This guide provides a comprehensive comparison of common TPPO removal techniques, detailed experimental protocols, and methods for confirming the purity of your final product.
Comparing the Arsenal: Methods for TPPO Removal
Choosing the right purification strategy depends on several factors, including the polarity and stability of your desired product, the scale of your reaction, and the resources available. Below is a comparative summary of the most effective methods for TPPO removal.
| Method | Principle | Typical Product Recovery | Final Product Purity | Scalability | Cost |
| Precipitation/Crystallization | Exploits the low solubility of TPPO in non-polar solvents. | Good to Excellent | Good to Excellent | High | Low |
| Complexation with Metal Salts (e.g., ZnCl₂) | Forms an insoluble complex with TPPO, which is then filtered off.[1] | Good to Excellent | Excellent | High | Low to Moderate |
| Silica Plug Filtration | Adsorbs the polar TPPO onto a short column of silica gel, allowing the less polar product to pass through. | Good | Good | Moderate | Low |
| Column Chromatography | Separates compounds based on polarity, with the more polar TPPO eluting later than less polar products. | Variable | Excellent | Low to Moderate | High |
| Scavenger Resins | Utilizes polymer-bound reagents to react with and remove TPPO from the solution. | Good | Excellent | Moderate | High |
| Horner-Wadsworth-Emmons (HWE) Reaction | An alternative to the Wittig reaction that produces a water-soluble phosphate byproduct, avoiding TPPO formation altogether.[2] | Excellent | Excellent | High | Moderate |
Experimental Protocols: Step-by-Step Guidance
Here are detailed methodologies for the most common and effective TPPO removal techniques and subsequent purity analysis.
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This method is highly effective for a range of products and is particularly useful when the desired product is soluble in polar organic solvents.
Materials:
-
Crude reaction mixture containing the product and TPPO
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol (or another suitable polar solvent such as ethyl acetate or isopropyl alcohol)[3]
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a polar solvent like ethanol.
-
Precipitation: In a separate flask, prepare a solution of 1.5 to 2 equivalents of anhydrous zinc chloride in the same polar solvent. Add the ZnCl₂ solution dropwise to the solution of the crude product while stirring at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[1]
-
Filtration: After stirring for 1-2 hours, collect the precipitate by vacuum filtration, washing the solid with a small amount of the cold polar solvent.
-
Product Isolation: The filtrate contains the purified product. Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Triphenylphosphine Oxide by Silica Plug Filtration
This technique is rapid and effective for non-polar to moderately polar products that have a significantly different polarity from the highly polar TPPO.
Materials:
-
Crude reaction mixture
-
Silica gel
-
A suitable non-polar solvent system (e.g., hexanes/ethyl acetate mixture)
-
Glass column or sintered glass funnel
-
Cotton or glass wool
Procedure:
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent.
-
Column Preparation: Prepare a short column by packing a small amount of silica gel into a Pasteur pipette, a larger glass column, or a sintered glass funnel with a cotton or glass wool plug at the bottom.
-
Elution: Load the suspension of the crude product onto the top of the silica plug. Elute the product with a suitable non-polar solvent system, collecting the fractions. The TPPO will remain adsorbed to the silica gel.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
Protocol 3: Confirming Product Purity using Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique to determine the purity of your product without the need for a reference standard of the analyte itself.
Materials:
-
Purified product sample
-
A high-purity internal standard with a known chemical shift that does not overlap with the product signals (e.g., dimethyl sulfone, 1,4-dinitrobenzene)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the purified product and the internal standard. Dissolve both in a precise volume of the deuterated NMR solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the product and a signal from the internal standard.
-
-
Purity Calculation: The purity of the product can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100%
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and execution of these methods, the following diagrams illustrate a typical workflow and a decision tree for choosing the most appropriate purification strategy.
Case Study: Synthesis of Frondosin B
The Mitsunobu reaction is a powerful tool in natural product synthesis. The following diagram illustrates a key step in a reported synthesis of Frondosin B, a marine natural product with interesting biological activity, where a Mitsunobu reaction is employed.[4] The subsequent removal of TPPO is a critical step to obtaining the pure intermediate.
By understanding the available methods, following detailed protocols, and employing robust analytical techniques, researchers can confidently and efficiently remove triphenylphosphine oxide and confirm the purity of their valuable products, accelerating the pace of drug discovery and scientific advancement.
References
Navigating the Disposal of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: (2,4-Dichlorobenzyl)triphenylphosphonium Chloride".
-
This waste should be segregated from other laboratory waste streams to prevent accidental reactions. Do not mix with other waste chemicals.
-
-
Containerization:
-
For solid waste, carefully transfer the material into the designated hazardous waste container. Avoid creating dust.
-
For solutions, pour the waste into a designated liquid hazardous waste container.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]
-
Quantitative Data Summary
While specific quantitative data for (2,4-Dichlorobenzyl)triphenylphosphonium Chloride is limited, the following table summarizes typical hazard classifications for analogous phosphonium salts, highlighting the need for cautious handling and disposal.
| Hazard Classification | Typical for Analogous Phosphonium Salts | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | |
| Skin Irritation | Category 2 (Causes skin irritation) | |
| Eye Irritation | Category 2A (Causes serious eye irritation) | |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects |
Experimental Workflow for Disposal
The logical flow for the proper disposal of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride is outlined below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of (2,4-Dichlorobenzyl)triphenylphosphonium Chloride, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling (2,4-Dichlorobenzyl)triphenylphosphonium Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2,4-Dichlorobenzyl)triphenylphosphonium Chloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and may be corrosive to metals.[1] It is harmful if swallowed and causes skin and serious eye irritation.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀Cl₃P | [2] |
| Molecular Weight | 457.8 g/mol | [2] |
| Hazard Statements | H290, H314, H315, H319 | [1][2] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling (2,4-Dichlorobenzyl)triphenylphosphonium Chloride:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.[3] If there is a potential for splashing, a face shield must be worn in addition to goggles.[1][3]
-
Skin and Body Protection:
-
Gloves: Impervious gloves are required.[1] The specific glove material should be selected based on the breakthrough time for the substance.
-
Lab Coats: A lab coat is required when handling this chemical.[3]
-
Protective Clothing: Impervious protective clothing and protective boots should be used, especially in situations with a higher risk of exposure.[1]
-
General: Long pants and closed-toe/closed-heel shoes are mandatory.[3]
-
-
Respiratory Protection: Work should be conducted in a fume hood.[3] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4] For situations with potential for high exposure, a half or full facepiece respirator or a self-contained breathing apparatus (SCBA) should be used.[1]
Operational and Handling Plan
Engineering Controls:
-
All work with (2,4-Dichlorobenzyl)triphenylphosphonium Chloride must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][4]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Do not breathe dust or mists.[1]
-
Wash hands thoroughly after handling.[1]
-
Use a closed system whenever possible to minimize exposure.[1]
-
Handle empty containers with care as they may still contain hazardous residue.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Protect from moisture as the substance is hygroscopic.[4]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4]
First Aid Measures
Immediate medical attention is required for any exposure.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][4] If breathing has stopped, provide artificial respiration.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4] Immediately call a POISON CENTER or doctor.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4] Immediately call a POISON CENTER or doctor.[1][4]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3] Immediately call a POISON CENTER or doctor.[1][4] Never give anything by mouth to an unconscious person.[3][6]
Disposal Plan
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5][8]
-
The disposal of this chemical should be entrusted to a licensed waste disposal company.[5]
-
Do not allow the product to enter drains or waterways.[4]
Chemical Spill Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. ((2,4-Dichlorophenyl)methyl)triphenylphosphonium chloride | C25H20Cl3P | CID 196999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sarponggroup.com [sarponggroup.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. fishersci.com [fishersci.com]
- 8. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
